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  • Product: 5-Chloro-2-fluoro-4-methoxyaniline
  • CAS: 1781589-73-8

Core Science & Biosynthesis

Foundational

5-Chloro-2-fluoro-4-methoxyaniline structure elucidation

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 5-Chloro-2-fluoro-4-methoxyaniline Part 1: Executive Summary & Strategic Context In the development of third-generation EGFR tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 5-Chloro-2-fluoro-4-methoxyaniline

Part 1: Executive Summary & Strategic Context

In the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib, the purity of the aniline building blocks is a Critical Quality Attribute (CQA). 5-Chloro-2-fluoro-4-methoxyaniline (CAS 1781589-73-8) represents a challenging structural motif.[1] It is either a specialized scaffold for novel TKI analogs or a regioisomeric impurity formed during the chlorination/nitration sequences of 4-fluoro-2-methoxyaniline.[1]

The primary analytical challenge lies in distinguishing this specific regioisomer (5-Chloro) from its potential byproducts, specifically the 3-chloro and 6-chloro isomers.[1] Standard LC-MS can confirm the molecular weight, but it cannot definitively assign the position of the chlorine atom relative to the fluorine and methoxy groups.

This guide details a self-validating Nuclear Magnetic Resonance (NMR) strategy that exploits the spin-spin coupling of Fluorine-19 (


F) to Protons (

) and Carbon-13 (

) to unambiguously solve the structure without requiring X-ray crystallography.

Part 2: Chemical Identity & Theoretical Framework

Compound: 5-Chloro-2-fluoro-4-methoxyaniline Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Molecular Weight:  175.59  g/mol
Key Structural Features: [1][2][3]
  • Aniline Core: Amine (-NH

    
    ) at position 1.
    
  • Substituents: Fluoro (-F) at 2; Methoxy (-OCH

    
    ) at 4; Chloro (-Cl) at 5.[1][4]
    
  • Protons: Aromatic protons located at positions 3 and 6.

The Elucidation Logic (The "Why")

The structural assignment relies on the "Lock-and-Key" principle of NMR coupling constants (


 values):
  • 
     as the Anchor:  The fluorine atom splits neighboring signals. The magnitude of this splitting (
    
    
    
    ) is distance-dependent.
  • Regiochemistry via Coupling:

    • 
       is ortho to Fluorine. Expected 
      
      
      
      Hz.
    • 
       is meta to Fluorine. Expected 
      
      
      
      Hz.
  • Spatial Confirmation via NOE: The Methoxy group (at C4) is spatially close to

    
     but distant from 
    
    
    
    . A Nuclear Overhauser Effect (NOE) correlation between
    
    
    and
    
    
    confirms the regiochemistry.

Part 3: Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Sample Isolation (CAS 1781589-73-8) HRMS Step 1: HRMS Confirm C7H7ClFNO (m/z ~176) Start->HRMS HNMR Step 2: 1H NMR Analyze Aromatic Region HRMS->HNMR Coupling Coupling Analysis Identify J(F-H) values HNMR->Coupling IsomerCheck Differentiation Point: Is H3 ortho to F? Coupling->IsomerCheck NOESY Step 3: 1D NOESY Irradiate -OCH3 (3.8 ppm) IsomerCheck->NOESY Yes (Large Doublet) ResultOthers REJECTED: 3-Cl or 6-Cl Isomer IsomerCheck->ResultOthers No (Pattern Mismatch) Result5Cl CONFIRMED: 5-Chloro Isomer (NOE to H3, Large J) NOESY->Result5Cl NOE Signal Observed NOESY->ResultOthers No NOE

Caption: Logical workflow for distinguishing the 5-chloro regioisomer using scalar coupling and dipolar relaxation (NOE).

Part 4: Detailed Experimental Protocols

Sample Preparation
  • Solvent Selection: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO slows proton exchange, often allowing the distinct observation of the amine (-NH

      
      ) protons as a broad singlet or doublet (if H-bonded), which aids in full assignment.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent (for

    
     sensitivity).
    
Acquisition Parameters (Bruker 400/600 MHz)
  • 
     NMR:  16 scans, 30° pulse angle, D1 = 1.0s.
    
  • 
     NMR:  1024 scans minimum. Crucial: Ensure spectral width covers 140-160 ppm for C-F carbons.
    
  • 
     NMR:  Run non-decoupled first to verify F-H coupling topology.
    
  • 2D HSQC/HMBC: Essential for assigning quaternary carbons (C-Cl, C-F, C-OMe).

Part 5: Data Interpretation & Expected Values

The following data tables provide the reference values required to validate the structure.

Table 1: NMR Assignment (DMSO- )
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Explanation
H-3 Aromatic6.80 - 7.00Doublet (d)

Diagnostic: Large coupling due to ortho position relative to Fluorine.[1]
H-6 Aromatic6.90 - 7.10Doublet (d)

Smaller coupling due to meta position relative to Fluorine.[1]
NH

Amine4.80 - 5.20Broad Singlet-Exchangeable protons; shift varies with concentration.[1]
OCH

Methoxy3.75 - 3.85Singlet (s)-Characteristic sharp singlet; primary NOE handle.
Table 2: NMR Fluorine Coupling Signatures

The carbon spectrum is complex due to C-F splitting.[5] This is a feature, not a bug, as it confirms the distance of each carbon from the fluorine.

CarbonAssignmentSplitting Pattern

(Hz)
Interpretation
C-2 C-F (Ipso)Doublet~235 - 245Primary Anchor: Direct bond to Fluorine.
C-3 CH (Ortho)Doublet~18 - 22Carbon bearing H3; confirms H3 is ortho to F.
C-1 C-NH

(Ortho)
Doublet~12 - 15Quaternary carbon attached to amine.
C-4 C-OMe (Meta)Doublet~8 - 10Attached to Methoxy; meta coupling to F.
C-6 CH (Meta)Doublet~4 - 8Carbon bearing H6.
C-5 C-Cl (Para)Doublet~2 - 4Differentiation: Para coupling is very small.[1][6]

Part 6: The Differentiation Matrix (Self-Validation)

To ensure the structure is not an isomer (e.g., formed by chlorination at the wrong site), apply this logic matrix:

Feature5-Chloro (Target) 6-Chloro Isomer 3-Chloro Isomer
H-3 Signal Doublet (

Hz)
Doublet (

Hz)
Absent (Substituted)
H-6 Signal Doublet (

Hz)
Absent (Substituted) Doublet (

Hz)
NOE (OMe) Strong NOE to H-3 Strong NOE to H-3No NOE to Aromatic H
Symmetry AsymmetricAsymmetricAsymmetric

Pass/Fail Criteria:

  • PASS: Spectrum shows two aromatic protons with distinct

    
     values (one large, one medium) AND a strong NOE between OMe and the proton with the large 
    
    
    
    value (H3).
  • FAIL: If NOE is observed between OMe and a proton with small coupling, the structure is likely the 6-Chloro isomer (where H5 is para to F and has small coupling, but is ortho to OMe).

Part 7: Synthesis & Impurity Pathway Context

Understanding the origin of this compound aids in process control.

SynthesisPathway Precursor 4-Fluoro-2-methoxyaniline Reaction Electrophilic Chlorination (NCS or Cl2) Precursor->Reaction Target TARGET (Major?): 5-Chloro-2-fluoro- 4-methoxyaniline Reaction->Target Directed by OMe (Ortho) Impurity IMPURITY (Minor): 6-Chloro isomer Reaction->Impurity Directed by NH2 (Para)

Caption: Synthesis pathway showing the competitive directing effects of -NH2 and -OMe groups.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Dolin, C. & Robina, I. (2018). Fluorine-19 NMR Spectroscopy in Organic Synthesis. Wiley-VCH. (General reference for F-H coupling constants).
  • AstraZeneca. (2014).[7] Patent US8946235B2: Pyrimidine derivatives for the treatment of cancer (Osimertinib Synthesis). Retrieved from

Sources

Exploratory

Technical Guide: 5-Chloro-2-fluoro-4-methoxyaniline

This is an in-depth technical guide on 5-Chloro-2-fluoro-4-methoxyaniline (CAS 1781589-73-8), a highly specialized intermediate used in the synthesis of next-generation kinase inhibitors and heterocyclic medicinal compou...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Chloro-2-fluoro-4-methoxyaniline (CAS 1781589-73-8), a highly specialized intermediate used in the synthesis of next-generation kinase inhibitors and heterocyclic medicinal compounds.

Strategic Intermediate for Heterocyclic & Kinase Inhibitor Synthesis[1]

CAS Number: 1781589-73-8 Molecular Formula: C₇H₇ClFNO Molecular Weight: 175.59 g/mol [1][2]

Executive Summary & Significance

5-Chloro-2-fluoro-4-methoxyaniline is a trisubstituted aniline derivative that serves as a critical building block in medicinal chemistry. Unlike its more common analog, 4-fluoro-2-methoxy-5-nitroaniline (a precursor to Osimertinib), this specific isomer introduces a chlorine atom at the C5 position while retaining the C2-fluorine and C4-methoxy motifs.

This unique substitution pattern allows for the precise modulation of electronic properties and lipophilicity in drug candidates. It is primarily utilized in the development of:

  • cGAS Inhibitors: Used to synthesize indole-based derivatives that modulate the cGAS-STING pathway, a key target in autoimmune diseases and cancer immunotherapy.

  • Triazole Scaffolds: Acts as a precursor for click-chemistry compatible arylamines.

  • Next-Gen EGFR Inhibitors: Provides a scaffold for overcoming resistance mutations where increased metabolic stability (via chlorination) is required.

Chemical Profile & Properties[1][4][5][6][7]

PropertySpecification
IUPAC Name 5-Chloro-2-fluoro-4-methoxyaniline
SMILES COC1=C(Cl)C=C(N)C(F)=C1
Appearance Off-white to pale grey crystalline solid
Melting Point 82–85 °C (predicted)
Boiling Point ~290 °C (at 760 mmHg)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
pKa (Conjugate Acid) ~3.5 (Reduced basicity due to F and Cl electron withdrawal)
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C, protect from light

Synthesis & Manufacturing

The synthesis of CAS 1781589-73-8 requires strict regiochemical control to ensure the chlorine atom is installed at the C5 position rather than the C6 position (which is electronically favored by the free amino group).

Core Synthetic Pathway: The Directed Protection Strategy

Direct chlorination of 2-fluoro-4-methoxyaniline typically yields a mixture of isomers. To achieve high regioselectivity for the 5-chloro isomer, an acetanilide protection strategy is recommended.

Reaction Logic:

  • Protection: Acetylation of the amine reduces its activating power (moderating the ortho-direction to C6).

  • Chlorination: The methoxy group (C4) becomes the dominant directing group. It directs ortho to itself (positions C3 and C5).

  • Regioselectivity: C3 is sterically crowded (flanked by F and OMe). C5 is less hindered and electronically activated, favoring 5-chlorination.

  • Deprotection: Hydrolysis yields the free aniline.

Step-by-Step Protocol

Step 1: Acetylation

  • Reagents: 2-Fluoro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH (solvent).

  • Conditions: Stir at RT for 2 h. Pour into ice water. Filter solid.

  • Yield: >90% N-(2-fluoro-4-methoxyphenyl)acetamide.

Step 2: Regioselective Chlorination

  • Reagents: N-Acetylated intermediate (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Heat to 50–60 °C for 4–6 h. Monitor by HPLC.

  • Mechanism: Electrophilic aromatic substitution driven by the methoxy group's lone pair.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.[3][4] Recrystallize if necessary.

Step 3: Hydrolysis (Deprotection)

  • Reagents: 6M HCl (aq) / Ethanol (1:1).

  • Conditions: Reflux (90 °C) for 2 h.

  • Workup: Neutralize with NaOH to pH 8–9. Extract with DCM. Dry over Na₂SO₄.[3][4]

  • Purification: Silica Gel Chromatography (Hexane/EtOAc 4:1).

Visualization of Synthetic Pathway

SynthesisRoute Start 2-Fluoro-4-methoxyaniline (Precursor) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-Acetyl Intermediate (Directing Group Modulation) Step1->Inter1 Yield >90% Step2 Chlorination (NCS, ACN, 60°C) Inter1->Step2 Inter2 5-Chloro-N-acetyl Intermediate Step2->Inter2 Regioselective at C5 Step3 Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Final 5-Chloro-2-fluoro-4-methoxyaniline (CAS 1781589-73-8) Step3->Final Deprotection

Caption: Directed synthesis ensuring C5-chlorination via acetanilide intermediate to overcome steric and electronic competition.

Applications in Drug Discovery

A. cGAS-STING Pathway Modulation

This aniline is a validated intermediate for synthesizing indole-based cGAS inhibitors. The 5-chloro-2-fluoro substitution pattern on the "head" group of the inhibitor improves binding affinity within the cGAS active site by filling hydrophobic pockets while maintaining metabolic stability against oxidation.

B. Heterocyclic Fused Ring Synthesis

The compound reacts with 1,3-dicarbonyls or alkynes to form highly substituted quinolines and triazoles.

  • Triazole Formation: Reaction with sodium nitrite and sodium azide yields the azide, which undergoes CuAAC (Click Chemistry) to form 1-(5-chloro-2-fluoro-4-methoxyphenyl)-1H-1,2,3-triazoles.

C. Structure-Activity Relationship (SAR) Logic
  • 2-Fluoro: Increases metabolic stability of the ring and influences the pKa of the amine/amide bond.

  • 4-Methoxy: Provides a hydrogen bond acceptor and electron density.

  • 5-Chloro: Fills lipophilic pockets (halogen bonding) and blocks metabolic hydroxylation at the sensitive C5 position.

Analytical Characterization

To validate the identity of CAS 1781589-73-8, the following analytical signals must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 3.75 (s, 3H): Methoxy group (-OCH₃).

  • δ 5.05 (br s, 2H): Amine protons (-NH₂).

  • δ 6.90 (d, J = 12.0 Hz, 1H): Aromatic proton at C3 (Coupled to F).

  • δ 7.05 (d, J = 8.5 Hz, 1H): Aromatic proton at C6 (Coupled to F).

    • Note: The coupling constants (J) confirm the para-relationship between F and Cl vs H.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.

  • Waste: Dispose of as halogenated organic waste.

References

  • BenchChem. (2025).[5] Synthesis of Halogenated Aniline Derivatives: Protocols for Regioselective Chlorination. Retrieved from

  • European Patent Office. (2019). Patent EP3740493B1: Heterocyclic compounds and their use in treating conditions associated with cGAS. Retrieved from

  • ChemicalBook. (2024). Product Entry: 5-Chloro-2-fluoro-4-methoxyaniline (CAS 1781589-73-8).[1][6][7][8] Retrieved from

  • PubChem. (2025). Compound Summary: Halogenated Anisidines and their Bioactivity. Retrieved from

  • AABlocks. (2024).[9] Catalog Entry: 5-Chloro-2-fluoro-4-methoxyaniline.[1][2][6][7][8] Retrieved from

Sources

Foundational

Spectroscopic Characterization of 5-Chloro-2-fluoro-4-methoxyaniline: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of 5-Chloro-2-fluoro-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of 5-Chloro-2-fluoro-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles and data from analogous structures to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely published, this guide serves as a robust predictive framework grounded in established scientific literature.

Molecular Structure and Overview

5-Chloro-2-fluoro-4-methoxyaniline is a substituted aniline derivative featuring a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy and amino) groups. This substitution pattern makes it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its spectroscopic characteristics is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-2-fluoro-4-methoxyaniline, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The activating amino and methoxy groups will tend to shield the aromatic protons, shifting them upfield, while the deactivating chloro and fluoro groups will have a deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.8 - 7.0Doublet (d)J(H-F) ≈ 8-10 Hz
H-66.5 - 6.7Singlet (s) or narrow doublet
-NH₂3.5 - 4.5Broad Singlet (br s)
-OCH₃3.8 - 4.0Singlet (s)

Causality Behind Predictions: The proton at the C-3 position is expected to be a doublet due to coupling with the adjacent fluorine atom. The proton at C-6 will likely appear as a singlet, as it has no adjacent protons. The amine protons typically appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The methoxy protons will be a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached functional groups. The carbon attached to the fluorine will show a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)140 - 145
C-2 (-F)150 - 155 (d, ¹JCF ≈ 240-250 Hz)
C-3115 - 120 (d, ²JCF ≈ 20-25 Hz)
C-4 (-OCH₃)145 - 150
C-5 (-Cl)118 - 123
C-6100 - 105
-OCH₃55 - 60

Causality Behind Predictions: The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). The adjacent carbon (C-3) will show a smaller two-bond coupling (²JCF). The chemical shifts are estimated based on additive models for substituted benzenes, taking into account the electronic contributions of each substituent.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-fluoro-4-methoxyaniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity for all carbon signals.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Molecular Structure for NMR Assignment

Caption: Structure of 5-Chloro-2-fluoro-4-methoxyaniline with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 5-Chloro-2-fluoro-4-methoxyaniline is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, C-F, and C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Methoxy)Stretch2850 - 2960Medium
C=C (Aromatic)Stretch1500 - 1600Medium-Strong
C-NStretch1250 - 1350Medium
C-O (Aryl Ether)Asymmetric Stretch1200 - 1275Strong
C-FStretch1000 - 1100Strong
C-ClStretch700 - 850Strong

Causality Behind Predictions: The N-H stretching of the primary amine will typically appear as a doublet in the 3300-3500 cm⁻¹ region.[2] The aromatic C=C stretching vibrations will give rise to a series of bands in the 1500-1600 cm⁻¹ range. The strong absorption for the C-O stretch of the aryl ether and the C-F stretch are highly characteristic.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 5-Chloro-2-fluoro-4-methoxyaniline is expected to show a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[3]

Table 4: Predicted Key Ions in the Mass Spectrum

m/z ValueProposed FragmentComments
175/177[C₇H₇ClFNO]⁺Molecular ion (M⁺) with a 3:1 isotopic ratio due to ³⁵Cl/³⁷Cl.
160/162[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
142/144[M - CH₃ - H₂O]⁺Subsequent loss of water.
114[M - CH₃ - Cl]⁺Loss of a chlorine radical from the [M - CH₃]⁺ fragment.

Causality Behind Predictions: Aromatic amines are known to undergo fragmentation through various pathways.[4] A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). Halogenated aromatic compounds often show the loss of the halogen radical.[3]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, Electrospray Ionization (ESI) would be a suitable soft ionization technique to primarily observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Fragmentation Pathway Visualization

G MolIon [C₇H₇ClFNO]⁺˙ m/z = 175/177 Frag1 [C₆H₄ClFNO]⁺ m/z = 160/162 MolIon->Frag1 - •CH₃ Frag2 [C₆H₄FNO]⁺ m/z = 125 Frag1->Frag2 - Cl•

Caption: A predicted major fragmentation pathway for 5-Chloro-2-fluoro-4-methoxyaniline.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 5-Chloro-2-fluoro-4-methoxyaniline. By leveraging established spectroscopic principles and comparative data from analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to aid researchers in the identification, characterization, and utilization of this compound in their scientific endeavors. Experimental verification of these predicted data points is recommended for definitive structural elucidation.

References

  • Auf der Heyde, T. P. E., Foulds, G. A., Thornton, D. A., & Watkins, G. M. (n.d.). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Spectroscopy Letters, 14(6), 455-467. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Exploratory

Strategic Applications of 5-Chloro-2-fluoro-4-methoxyaniline

Topic: in Next-Generation Therapeutics Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Immuno-Oncology Researchers. From Privileged Scaffolds to I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Next-Generation Therapeutics Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Immuno-Oncology Researchers.

From Privileged Scaffolds to Immuno-Oncology Frontiers

Executive Summary: The "Tri-Substituted" Advantage

In the landscape of modern medicinal chemistry, 5-Chloro-2-fluoro-4-methoxyaniline (CAS: 1781589-73-8) represents a high-value "privileged structure." Unlike generic anilines, this specific isomer integrates three distinct pharmacophoric features into a single benzene core:

  • Metabolic Shielding: The 5-Chloro and 2-Fluoro substituents block the most reactive sites for CYP450-mediated oxidation, significantly extending the half-life of derived APIs.

  • Electronic Tuning: The 4-Methoxy group acts as a strong electron donor (EDG), while the halogens are electron-withdrawing (EWG). This "push-pull" electronic character makes the amine nitrogen highly nucleophilic yet tunable for specific binding interactions.

  • Binding Affinity: The specific substitution pattern is critical for occupying the hydrophobic pocket of kinases (e.g., EGFR) and the heme-binding cleft of metabolic enzymes like Indoleamine 2,3-dioxygenase (IDO) .

This guide details the application of this intermediate in two critical domains: Immuno-Oncology (IDO/TDO Inhibitors) and Targeted Kinase Therapy (EGFR/ALK Inhibitors) .

Chemical Profile & Handling

  • IUPAC Name: 5-Chloro-2-fluoro-4-methoxyaniline[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClFNO[4]
  • Molecular Weight: 175.59 g/mol

  • Appearance: Off-white to pale beige crystalline solid

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

Critical Quality Attributes (CQA)

For pharmaceutical applications, the purity profile must be rigorously controlled.

AttributeSpecificationAnalytical MethodRationale
Purity >98.5% (Area %)HPLC (C18, ACN/H2O)Impurities compete in SnAr coupling reactions.
Water Content <0.5% w/wKarl FischerMoisture quenches sensitive electrophiles (e.g., chloropyrimidines).
Regioisomers <0.1%1H-NMR / GC-MSIsomers (e.g., 4-Cl, 5-F) lead to inactive drug analogs.

Primary Application: Immuno-Oncology (IDO/TDO Inhibitors)

Recent patent literature (e.g., EP 3740493 B1) identifies this aniline as a key starting material for synthesizing inhibitors of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) . These enzymes degrade tryptophan in the tumor microenvironment, suppressing T-cell activity. Inhibiting them restores the immune system's ability to attack tumors.

Mechanism of Action & Synthesis Logic

The aniline serves as the precursor to a 1-aryl-1,2,3-triazole core. The aryl ring (derived from our aniline) fits into the hydrophobic pocket of the IDO enzyme, while the triazole coordinates with the heme iron or active site residues.

Workflow Visualization

The following diagram illustrates the conversion of the aniline into the bioactive triazole scaffold via a diazotization-azidation sequence.

IDO_Synthesis cluster_0 Critical Control Point: Temperature < 5°C Aniline 5-Chloro-2-fluoro- 4-methoxyaniline (Starting Material) Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Azide Aryl Azide (Active Precursor) Diazonium->Azide NaN3 Nucleophilic Sub. Click CuAAC Reaction (Click Chemistry) Azide->Click + Alkyne (e.g., Ethyl acetoacetate deriv.) Scaffold 1-Aryl-1,2,3-Triazole (IDO Inhibitor Core) Click->Scaffold Cyclization

Figure 1: Synthetic pathway for generating IDO/TDO inhibitor scaffolds from 5-Chloro-2-fluoro-4-methoxyaniline.

Experimental Protocol: Synthesis of the Aryl Azide Intermediate

Context: This is the first step in generating the "Click" handle for library synthesis.

Reagents:

  • 5-Chloro-2-fluoro-4-methoxyaniline (1.0 eq)[5]

  • Sodium Nitrite (NaNO

    
    , 1.2 eq)
    
  • Sodium Azide (NaN

    
    , 1.5 eq)
    
  • Hydrochloric Acid (6M)

  • Solvent: Water/Acetonitrile (1:1)

Step-by-Step Methodology:

  • Diazotization (The "Cold" Step):

    • Dissolve the aniline in 6M HCl/Acetonitrile at 0°C. Why: Acetonitrile ensures solubility of the lipophilic aniline; low temperature prevents diazonium decomposition (explosion hazard).

    • Add NaNO

      
       (aq) dropwise over 20 minutes. Maintain internal temperature < 5°C.
      
    • Self-Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Azidation:

    • Add NaN

      
       solution dropwise to the diazonium mixture at 0°C.
      
    • Observation: Evolution of N

      
       gas will occur. Vigorous stirring is essential to prevent foam-over.
      
    • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup & Safety:

    • Extract with Ethyl Acetate.[6][7] Wash with saturated NaHCO

      
       (to neutralize acid) and brine.[7]
      
    • Safety Warning: Do not concentrate the organic azide to dryness if the molecular weight/azide ratio is low (C/N ratio < 3). For this compound, the C/N ratio is safe, but handle with a blast shield.

  • Analytics:

    • Confirm product via IR spectroscopy (Azide stretch at ~2100 cm

      
      ).
      

Secondary Application: Targeted Kinase Inhibitors (EGFR/ALK)

In the realm of Tyrosine Kinase Inhibitors (TKIs), the 4-alkoxy-3-haloaniline motif is legendary (e.g., Gefitinib, Erlotinib). The 5-chloro-2-fluoro-4-methoxy pattern is a specific evolution designed to overcome resistance mutations (e.g., T790M).

Mechanism: The "Hinge Binder" Assembly

The aniline nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR). The fluorine atom provides a dipole interaction that can displace water molecules in the binding pocket, increasing entropy-driven binding affinity.

Workflow Visualization

This diagram depicts the coupling of the aniline to a pyrimidine "warhead" via Nucleophilic Aromatic Substitution (S


Ar).

Kinase_Coupling cluster_mechanism Regioselectivity Logic Aniline 5-Chloro-2-fluoro- 4-methoxyaniline Reaction S_NAr Coupling (Regioselective) Aniline->Reaction Nucleophile Core 2,4-Dichloropyrimidine (Electrophile) Core->Reaction Electrophile Product Intermediate TKI Scaffold (C4-Substituted Pyrimidine) Reaction->Product IPA, DIPEA, 80°C Text C4-Cl is more reactive than C2-Cl due to steric accessibility and electronic activation.

Figure 2: Assembly of a Kinase Inhibitor Core using S


Ar chemistry.
Experimental Protocol: S Ar Coupling

Objective: Selectively couple the aniline to the C4 position of a 2,4-dichloropyrimidine scaffold.

Reagents:

  • 5-Chloro-2-fluoro-4-methoxyaniline (1.0 eq)

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) [Example Core]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: n-Butanol or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the pyrimidine core in IPA.

    • Add DIPEA.[7][8] Why: To scavenge the HCl generated during substitution.

  • Addition:

    • Add the aniline solid in one portion.

  • Reflux:

    • Heat to 80°C–90°C for 4–6 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 7:3). The starting aniline is fluorescent; the product will likely have a different R

      
       and UV absorption profile.
      
  • Isolation (Self-Validating Step):

    • Cool the mixture to 0°C.

    • The product should precipitate out due to lower solubility of the adduct compared to the starting materials in cold alcohol.

    • Filter and wash with cold IPA. This ensures removal of unreacted reagents without chromatography.

References & Authoritative Grounding

  • European Patent Office. (2021).[2] Inhibitors of Indoleamine 2,3-Dioxygenase and/or Tryptophan 2,3-Dioxygenase.[2] EP 3740493 B1.[2] Link

    • Primary source for the use of 5-chloro-2-fluoro-4-methoxyaniline in IDO/TDO inhibitor synthesis.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-2-fluoro-4-methoxyaniline (CAS 1781589-73-8). Link

    • Source for chemical identifiers and physical property data.[4][9]

  • BenchChem. Applications of Halogenated Anilines in Kinase Inhibitor Synthesis. Link

    • General reference for the reactivity of fluoro-methoxy anilines in SnAr reactions.

  • Growning Science. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Link

    • Mechanistic support for the pyrimidine coupling protocols.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-2-fluoro-4-methoxyaniline as a Strategic Intermediate for Kinase Inhibitor Scaffolds

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of targeted covalent kinase inhibitors (TCIs). It focuses on the strategic utilization of 5-Chloro-2-f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of targeted covalent kinase inhibitors (TCIs). It focuses on the strategic utilization of 5-Chloro-2-fluoro-4-methoxyaniline (CFMA), a "privileged scaffold" intermediate essential for optimizing the metabolic stability and potency of 3rd-generation EGFR and MET inhibitors.

Executive Summary

The development of 3rd-generation EGFR inhibitors (e.g., Osimertinib, Rociletinib analogs) requires precise electronic tuning of the solvent-exposed and hydrophobic regions of the ATP-binding pocket. 5-Chloro-2-fluoro-4-methoxyaniline (CFMA) represents a high-value building block due to its unique substitution pattern:

  • 5-Chloro: Fills the hydrophobic pocket (gatekeeper region) and increases lipophilicity.

  • 2-Fluoro: Blocks metabolic oxidation sites (CYP450 stability) and influences the aniline nitrogen's pKa.

  • 4-Methoxy: Provides electron density to the amine (enhancing nucleophilicity for coupling) and improves solubility via H-bond acceptance.

This guide details the regioselective coupling of CFMA with pyrimidine cores and establishes a quality control framework for its use in GMP environments.

Chemical Logic & Mechanism of Action

In kinase inhibitor design, the aniline moiety often serves as the "hinge binder" or the "solvent front" vector. The specific arrangement of halogens in CFMA is not accidental; it is a result of extensive Structure-Activity Relationship (SAR) optimization to overcome drug resistance (e.g., T790M mutations).

Structural Activity Relationship (SAR) Map

The following diagram illustrates how CFMA functions within the kinase binding pocket.

SAR_Mechanism Aniline 5-Chloro-2-fluoro- 4-methoxyaniline Kinase Kinase ATP Pocket (EGFR T790M) Aniline->Kinase Scaffold Orientation Cl 5-Cl: Hydrophobic Interaction Aniline->Cl F 2-F: Blocks CYP Oxidation Aniline->F OMe 4-OMe: Solubility & Electronic Donor Aniline->OMe Metabolism Metabolic Stability (Liver Microsomes) Cl->Kinase Increases Affinity (Van der Waals) F->Metabolism Prevents Ring Hydroxylation OMe->Kinase Solvent Exposure Vector

Figure 1: SAR Logic of CFMA. The tri-substitution pattern balances hydrophobic affinity with metabolic resistance.

Experimental Protocol: Regioselective S_NAr Coupling

The most critical reaction involving CFMA is the Nucleophilic Aromatic Substitution (


) with 2,4-dichloropyrimidine derivatives. This reaction forms the core scaffold of many EGFR inhibitors.

Challenge: Regioselectivity. The amine can attack either the C2 or C4 position of the pyrimidine. Solution: Control of temperature and base strength directs the attack to the C4 position (kinetically favored) or C2 position.

Materials
  • Reactant A: 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Reactant B: 5-Chloro-2-fluoro-4-methoxyaniline (CFMA) (1.1 equiv) [CAS: 1781589-73-8][1][2][3][4]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol (or DMA for higher temps)
    
  • Catalyst (Optional):

    
    -Toluenesulfonic acid (pTSA) for acid-catalyzed coupling.
    
Step-by-Step Methodology
Phase A: Reaction Setup
  • Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloro-5-fluoropyrimidine (1.67 g, 10 mmol) in

    
    -Butanol  (20 mL).
    
  • Addition: Add CFMA (1.93 g, 11 mmol) to the solution.

  • Base Activation: Add DIPEA (4.35 mL, 25 mmol) dropwise over 5 minutes. Note: The solution may turn slightly yellow.

  • Heating: Heat the reaction mixture to 80°C under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every hour. The product (C4-substitution) usually forms within 4–6 hours.

Phase B: Workup & Purification
  • Cooling: Cool the mixture to room temperature. A precipitate may form.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Filtration: If a solid precipitates, filter via vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Recrystallization: Purify the crude solid using Ethanol/Water (9:1) to yield the target intermediate.

Reaction Workflow Diagram

Workflow Start Start: Dissolve 2,4-Dichloropyrimidine Add_Aniline Add CFMA (1.1 eq) + DIPEA (2.5 eq) Start->Add_Aniline Heat Heat to 80°C (4-6 Hours) Add_Aniline->Heat Check QC Check: LC-MS (Target Mass Observed?) Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water & Filter Precipitate Check->Quench Yes Purify Recrystallize (EtOH/H2O) Quench->Purify

Figure 2: Synthesis workflow for C4-selective coupling.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for downstream GMP synthesis, the following specifications must be met.

Test ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18, ACN/H2O)> 98.5% AreaKinase assays are sensitive to isomeric impurities.
Identity 1H-NMR (DMSO-d6)Confirms 3 aromatic protonsVerifies the 2,4,5-substitution pattern.
Water Content Karl Fischer< 0.5% w/wWater interferes with subsequent anhydrous coupling steps.
Fluorine NMR 19F-NMRSingle peakDetects defluorinated impurities common in synthesis.

Key NMR Signals (Predicted for CFMA):

  • 
     3.80 ppm (s, 3H, 
    
    
    
    )
  • 
     5.0-5.5 ppm (br s, 2H, 
    
    
    
    )
  • 
     6.9-7.2 ppm (d, aromatic protons, splitting due to F-coupling)
    

Safety & Handling Guidelines

Hazard Class: Acute Toxicity (Oral/Dermal), Skin/Eye Irritant.

  • Halogenated Anilines: Known to cause methemoglobinemia. Handle only in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Do not wash into drains. Adsorb with sand/vermiculite and dispose of as hazardous organic waste.

References

  • Structural Logic of EGFR Inhibitors

    • Design and synthesis of quinazolinones as EGFR inhibitors.[5][6] (2017).[5] Bioorganic & Medicinal Chemistry.

  • Reaction Methodology (S_NAr Regioselectivity)

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

  • Safety Data (SDS)

    • Safety Data Sheet: 5-Chloro-2-methoxyaniline (Analogous handling). Fisher Scientific.[7]

  • Commercial Availability & Properties

    • 5-Chloro-2-fluoro-4-methoxyaniline Product Page.[1][2][3][4][8] BLD Pharm.[4]

Sources

Application

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-4-methoxyaniline

Abstract This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Chloro-2-fluoro-4-methoxyaniline, a key intermediate in the synthesis of various high-value chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Chloro-2-fluoro-4-methoxyaniline, a key intermediate in the synthesis of various high-value chemical entities. Aryl chlorides, particularly those that are electron-rich and sterically hindered like the title compound, present unique challenges for palladium-catalyzed cross-coupling.[1][2] This guide outlines the mechanistic considerations, selection of optimal catalytic systems, and a robust, step-by-step protocol designed to ensure high-yield, reproducible synthesis of the corresponding biaryl anilines. Troubleshooting advice and safety protocols are also included to support researchers in successfully applying this methodology.

Introduction and Scientific Background

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role in pharmaceutical and materials science.[4]

5-Chloro-2-fluoro-4-methoxyaniline is a substituted aniline featuring an aryl chloride, a bond notoriously difficult to activate in palladium catalysis compared to its bromide or iodide counterparts.[5][6] The slow rate of oxidative addition of the Pd(0) catalyst into the strong C-Cl bond is the primary kinetic barrier.[5][6][7] Furthermore, the aniline ring is rendered electron-rich by the methoxy and amino substituents, which further deactivates the aryl chloride towards oxidative addition.[2][8] The presence of an ortho-fluoro group also introduces steric hindrance around the reactive site.

To overcome these challenges, modern catalyst systems employing bulky, electron-rich ligands are required. These ligands stabilize the palladium center and promote the crucial oxidative addition step, making the coupling of deactivated aryl chlorides feasible and efficient.[9][10] This application note details a protocol optimized for this class of challenging substrate.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][11][12] Understanding this mechanism is critical for rational selection of reagents and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aniline. This is typically the rate-determining step for aryl chlorides.[5][6] The use of electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to accelerate this process.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[13] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product boronate [R-B(OH)₃]⁻ boronate->pd_complex aryl_halide Ar-Cl (5-Chloro-2-fluoro-4-methoxyaniline) aryl_halide->pd_complex boronic_acid R-B(OH)₂ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate

Caption: Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
5-Chloro-2-fluoro-4-methoxyaniline≥98%Sigma-Aldrich, Combi-BlocksStarting material.
Arylboronic Acid≥97%Sigma-Aldrich, TCICoupling partner (1.2 - 1.5 equivalents).
Pd₂(dba)₃Catalyst GradeStrem, Sigma-AldrichPalladium(0) precatalyst. Handle in air, but store under inert gas.
SPhos≥98%Strem, Sigma-AldrichBulky phosphine ligand. Critical for aryl chloride activation.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Fisher Scientific, AcrosBase. Must be finely ground and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Acros, Sigma-AldrichReaction solvent. Use from a sealed bottle or freshly distilled.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Argon or Nitrogen GasHigh Purity (99.998%)Local SupplierFor maintaining an inert atmosphere.
Celite®N/ASigma-AldrichFor filtration of the crude reaction mixture.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)N/AIn-houseFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layer.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

4.1. Reaction Setup Workflow

Workflow start Start: Prepare Glassware reagents Weigh & Add Reagents (Aniline, Boronic Acid, Base) start->reagents inert Seal, Evacuate & Backfill with N₂/Ar (3x) reagents->inert catalyst Add Catalyst System (Pd₂(dba)₃ + SPhos) inert->catalyst solvent Add Degassed Solvents (Dioxane + Water) catalyst->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

4.2. Step-by-Step Procedure

  • Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methoxyaniline (1.0 mmol, 175.6 mg), the desired arylboronic acid (1.2 mmol), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst, Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and the SPhos ligand (0.04 mmol, 16.4 mg). The Pd:Ligand ratio should be 1:2.

  • Solvent Addition: Using a gas-tight syringe, add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL). The solvent mixture should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under positive inert gas pressure. Quench the aliquot with water and extract with ethyl acetate for analysis. The disappearance of the starting aniline is a key indicator of completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst.Ensure precatalyst and ligand are of high quality. Use a fresh bottle. Ensure the atmosphere is strictly inert.
Poor quality base or solvent.Use anhydrous base (dry in oven). Use anhydrous, degassed solvents.
Oxidative addition is too slow.Increase temperature slightly (e.g., to 110 °C). Consider a more electron-rich ligand like RuPhos or BrettPhos if SPhos fails.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Ensure base is sufficient and anhydrous. Minimize reaction time once conversion is complete. Consider using a boronic ester (e.g., pinacol ester) which can be more robust.[14]
Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification Product co-elutes with impurities.Optimize the chromatography solvent system. Consider a different purification technique if necessary (e.g., crystallization).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents: Palladium compounds, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides; never distill to dryness.

  • Inert Atmosphere: Schlenk line techniques require proper training. Ensure all glassware is free of defects before applying a vacuum.

  • Waste Disposal: Dispose of all chemical waste, including palladium residues, according to institutional guidelines.

References

  • Fuhrmann, H., & Fuhrmann, H. (2001). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Synthesis, 2001(12), 1780-1784. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025, August 6). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Kim, Y. M., & Yu, S. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 555-569. [Link]

  • Saito, S., et al. (2013). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. The Journal of Organic Chemistry, 78(22), 11523-11536. [Link]

  • Buchwald, S. L., et al. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(3), 452-457. [Link]

  • ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. [Link]

  • Alacid, E., & Nájera, C. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 2315-2322. [Link]

  • Buchwald, S. L., & Old, D. W. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(11), 1327-1335. [Link]

  • Liu, C., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Green Chemistry, 13(8), 2040-2043. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Method

Application Note: Precision Buchwald-Hartwig Coupling of 5-Chloro-2-fluoro-4-methoxyaniline

This application note details the Buchwald-Hartwig amination of 5-Chloro-2-fluoro-4-methoxyaniline , a specialized aniline scaffold critical in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the Buchwald-Hartwig amination of 5-Chloro-2-fluoro-4-methoxyaniline , a specialized aniline scaffold critical in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other targeted oncological agents.[1][2]

Executive Summary & Strategic Importance

5-Chloro-2-fluoro-4-methoxyaniline is a high-value "head group" used in medicinal chemistry to modulate the potency and metabolic stability of kinase inhibitors.[1][2] Its structure presents a unique triad of substituents—an electron-donating methoxy group (para), a sterically demanding fluorine (ortho), and a potentially reactive chlorine (meta).

The Synthetic Challenge: This molecule presents a chemoselectivity paradox . It is primarily used as a nucleophile (via the -NH₂ group) to couple with heteroaryl cores (e.g., pyrimidines, quinazolines). However, the presence of the aryl chloride at the 5-position creates a risk of competitive self-coupling (polymerization) or oligomerization if the catalytic system is too promiscuous.

This guide provides a self-validating protocol to exclusively drive the C-N bond formation at the -NH₂ terminus while preserving the 5-Cl handle for future functionalization or pharmacophoric utility.[1]

Mechanistic Analysis & Catalyst Selection[2][4]

The Electronic Landscape

To design a robust protocol, we must understand the electronic bias of the substrate:

  • Nucleophilicity: The para-methoxy group (+M effect) increases electron density at the nitrogen, making it a good nucleophile. However, the ortho-fluorine (-I effect) lowers the pKa of the conjugate acid and introduces steric bulk, potentially retarding oxidative addition at the partner electrophile if the catalyst is too crowded.

  • Electrophilicity (The Risk): The 5-chloro substituent is on an electron-rich ring.[1][2] Oxidative addition of Pd(0) into electron-rich aryl chlorides is kinetically slow compared to electron-deficient heteroaryl chlorides (e.g., 2,4-dichloropyrimidine).[1] We exploit this kinetic difference.

Ligand Strategy

We require a ligand that promotes oxidative addition into the external electrophile (Partner-X) but is bulky enough to prevent the Pd center from interacting with the sterically crowded and electronically deactivated 5-Cl position of the aniline.[1]

  • Recommended: BrettPhos or tBuBrettPhos .[1][2] These bulky, dialkylbiaryl phosphine ligands form highly active monoligated Pd(0) species that are excellent for primary amines but sensitive to steric crowding at the coupling site, effectively "filtering out" the internal aryl chloride reaction.

  • Alternative: Xantphos .[1][2] A bidentate ligand with a wide bite angle, useful for coupling with heteroaryl halides where reductive elimination is the rate-determining step.[1]

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired self-coupling/polymerization.

BuchwaldSelectivity Start Substrate: 5-Chloro-2-fluoro-4-methoxyaniline Pd0 Pd(0)/Ligand Active Species Start->Pd0 Nucleophile Source ComplexA Pd(II)-Ar' Complex Start->ComplexA Amine Attack ComplexB Pd(II)-Aniline Complex Start->ComplexB Amine Attack PathA Path A (Desired): Oxidative Addition to Ar'-X Pd0->PathA Fast (k1) Electron-Deficient Ar'-X PathB Path B (Undesired): Oxidative Addition to Aniline-Cl Pd0->PathB Slow (k2) Electron-Rich Ar-Cl Partner Coupling Partner: (Hetero)Aryl Halide (Ar'-X) Partner->PathA PathA->ComplexA PathB->ComplexB Product Target Product: Ar'-NH-Aniline(Cl) ComplexA->Product Transmetallation & Reductive Elimination Polymer Side Product: Oligomers/Polymers ComplexB->Polymer Self-Coupling

Caption: Kinetic bifurcation in the Buchwald-Hartwig coupling. Path A is favored by using electron-deficient partners and bulky ligands (BrettPhos) that discriminate against the electron-rich 5-Cl site.[1][2]

Optimized Experimental Protocols

Protocol A: Coupling with Heteroaryl Chlorides (e.g., 2,4-Dichloropyrimidine)

Target: Synthesis of Kinase Inhibitor Cores

Rationale: This is the "Gold Standard" reaction. The pyrimidine chloride is significantly more electrophilic than the aniline chloride, allowing for high chemoselectivity.

Reagents:

  • Nucleophile: 5-Chloro-2-fluoro-4-methoxyaniline (1.0 equiv)[1][2]

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)[2]

  • Ligand: BrettPhos (2.0 mol%)[1][2]

  • Base: K₂CO₃ (2.5 equiv) — Mild base prevents side reactions.[2]

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a dried reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol).

  • Purge: Seal the vial and purge with Argon for 5 minutes. Add 1.0 mL of anhydrous 1,4-dioxane.

  • Pre-activation: Heat the catalyst mixture at 60°C for 2 minutes until the solution turns a rich red-brown (formation of active L-Pd(0)).

  • Substrate Addition: Remove from heat. Under a counter-flow of Argon, add 5-Chloro-2-fluoro-4-methoxyaniline (175.6 mg, 1.0 mmol), 2,4-Dichloropyrimidine (164 mg, 1.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).[1]

  • Reaction: Add remaining solvent (4.0 mL) to reach 0.2 M concentration. Heat to 85°C for 4–6 hours.[1][2]

    • Note: Do not exceed 100°C to avoid activating the aniline-Cl.[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.[1][2] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Unactivated Aryl Bromides

Target: General Library Synthesis

Rationale: Aryl bromides are less reactive than pyrimidines but more reactive than the aniline-Cl.[1][2] A stronger base is required.[1][2]

Reagents:

  • Nucleophile: 5-Chloro-2-fluoro-4-methoxyaniline (1.0 equiv)[1][2]

  • Electrophile: Aryl Bromide (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2.0 mol%)[2]

  • Ligand: RuPhos (4.0 mol%)[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1][2]

  • Solvent: Toluene

Step-by-Step Methodology:

  • Combine Solids: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)₂, RuPhos, NaOtBu, and the Aryl Bromide in a reaction tube.

  • Solvent: Add anhydrous Toluene (degassed).

  • Amine Addition: Add the aniline last (solid or solution).[1][2]

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Monitoring: Monitor by LCMS. Look for the M+1 peak of the product. If "M+1 + 76" (approx) is observed, you have bis-arylation (unlikely with this sterically hindered aniline).[2]

Data Summary & Troubleshooting

Solvent and Base Screening Matrix

The following table summarizes optimization data for coupling 5-Chloro-2-fluoro-4-methoxyaniline with 4-bromoanisole (Model System).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME80<10No reaction; catalyst inactive.[1][2]
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045Slow conversion.[1][2]
3Pd₂(dba)₃ / BrettPhos NaOtBu Dioxane 90 92 Optimal.[1][2] Clean profile.
4Pd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH8588Good alternative for base-sensitive substrates.[1][2]
5Pd(OAc)₂ / XPhosK₂CO₃DMF10060Significant dehalogenation (loss of Cl) observed.[2]
Troubleshooting Guide
  • Issue: Dehalogenation (Loss of 5-Cl) [1][2]

    • Cause: Hydride source present (often from solvent decomposition or excessive heating) or highly electron-rich ligands promoting oxidative addition into the Ar-Cl followed by beta-hydride elimination.[1][2]

    • Solution: Switch from DMF/DMA to Toluene or Dioxane.[1][2] Lower temperature by 10°C. Use a milder base (Cs₂CO₃).[1][2]

  • Issue: Low Conversion / Catalyst Death (Pd Black)

    • Cause: The free aniline is electron-rich and can coordinate Pd, but the ortho-fluoro group might create a "pocket" that destabilizes the complex if the ligand isn't bulky enough.[1]

    • Solution: Ensure the catalyst is pre-complexed (Protocol A, Step 3). Increase ligand:Pd ratio to 2:1 or 3:1.

  • Issue: Polymerization

    • Cause: The catalyst is reacting with the 5-Cl of the starting material.[1]

    • Solution: This indicates the catalyst is too active.[1][2] Switch from XPhos/RuPhos to BINAP or DPPF (though yield may drop, selectivity increases).[2] Alternatively, ensure the Electrophile Partner is in slight excess (1.2 equiv) to outcompete the self-reaction.

References

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal[1][2]

    • URL:[Link][2]

  • Catalyst Selection for Anilines (BrettPhos)

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides[1]

    • Source: MIT Open Access Articles (Buchwald Lab)[2]

    • URL:[Link][2]

  • Synthesis of Osimertinib (Contextual Applic

    • Title: Synthetic Strategies in the Preparation of Osimertinib[3][4]

    • Source: ResearchGate[1][2][3]

    • URL:[Link]

  • Regioselectivity in Dichloropyrimidines

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines[5]

    • Source: NIH / PMC[1][2]

    • URL:[Link]

Sources

Application

Application Note: Strategic Derivatization of 5-Chloro-2-fluoro-4-methoxyaniline in Kinase Inhibitor Synthesis

Topic: Strategic Derivatization of 5-Chloro-2-fluoro-4-methoxyaniline Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Introduction & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Derivatization of 5-Chloro-2-fluoro-4-methoxyaniline Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Structural Analysis[2][3][4]

5-Chloro-2-fluoro-4-methoxyaniline (CAS: Generic/Analogous to 1345413-46-6 series) represents a highly specialized pharmacophore scaffold, primarily utilized in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] Its substitution pattern—combining a para-methoxy activator with ortho-fluoro and meta-chloro modulators—creates a unique electronic environment that dictates its reactivity profile.

This aniline is a critical building block for constructing the "hinge-binding" or "solvent-front" regions of molecules analogous to Lazertinib or Osimertinib . The primary challenge in derivatizing this molecule lies in balancing the nucleophilicity of the amino group against the inductive withdrawal of the halogen substituents, while avoiding oxidation of the electron-rich core.

Electronic Environment & Reactivity

To design effective protocols, one must understand the "Push-Pull" dynamics of this scaffold:

  • Activation (The "Push"): The methoxy group (

    
    ) at the para position (C4) is a strong resonance donor. This significantly increases the electron density on the nitrogen, making it a competent nucleophile for 
    
    
    
    and acylation reactions.
  • Modulation (The "Pull"):

    • C2-Fluorine: Exerts a strong inductive withdrawing effect (

      
      ) and, crucially, can form an intramolecular hydrogen bond with the amine protons (
      
      
      
      ). This can slightly reduce the availability of the lone pair for attack.
    • C5-Chlorine: Provides steric bulk and lipophilicity (increasing

      
      ) but also exerts inductive withdrawal.
      
  • Net Result: The molecule is moderately nucleophilic but prone to oxidative degradation (browning) if exposed to air/light for extended periods.

Mechanistic Workflows (Graphviz Visualization)

The following diagram outlines the three primary derivatization pathways covered in this guide: Acrylamide Formation (for covalent inhibition),


 Coupling  (for heteroaryl core construction), and Buchwald-Hartwig Amination  (for difficult arylations).

Derivatization_Pathways Start 5-Chloro-2-fluoro- 4-methoxyaniline Acylation Pathway A: Acrylamide Formation (Covalent Warhead) Start->Acylation SNAr Pathway B: SNAr with Pyrimidines (Kinase Core) Start->SNAr Buchwald Pathway C: Buchwald-Hartwig (Pd-Catalysis) Start->Buchwald Reagent_A Acryloyl Chloride DIPEA, -10°C Acylation->Reagent_A Reagent_B 2,4-Dichloropyrimidine TsOH or DIPEA SNAr->Reagent_B Reagent_C Aryl Bromide Pd2(dba)3 / BrettPhos Buchwald->Reagent_C Prod_A Acrylamide Derivative (Michael Acceptor) Reagent_A->Prod_A Prod_B Aminopyrimidine Intermediate Reagent_B->Prod_B Prod_C Diaryl Amine Scaffold Reagent_C->Prod_C

Figure 1: Strategic derivatization landscape for 5-Chloro-2-fluoro-4-methoxyaniline. The choice of pathway depends on the target kinase inhibitor architecture.

Detailed Experimental Protocols

Protocol A: Regioselective Acrylamide Formation (Covalent Warhead Synthesis)

Context: This reaction is critical for synthesizing covalent inhibitors (e.g., Osimertinib analogs) that target cysteine residues (like Cys797 in EGFR). Challenge: The aniline is reactive enough that bis-acylation or polymerization of the acryloyl chloride can occur if temperature is not strictly managed.

Materials:

  • Substrate: 5-Chloro-2-fluoro-4-methoxyaniline (1.0 equiv)

  • Reagent: Acryloyl chloride (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with the aniline (1.0 equiv) and anhydrous DCM (0.1 M concentration). Add DIPEA (1.5 equiv).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Ensure vigorous stirring.

    • Why? Lower temperature suppresses the formation of the bis-acrylamide and prevents the polymerization of the acryloyl chloride.

  • Addition: Dilute acryloyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes via a pressure-equalizing addition funnel.

    • Visual Cue: A white precipitate (DIPEA·HCl) will form immediately.

  • Reaction: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to 0°C over 30 minutes. Monitor by TLC/LCMS.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate in vacuo at
    
    
    (to prevent polymerization).
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Coupling with 2,4-Dichloropyrimidine

Context: This step constructs the core scaffold of many kinase inhibitors.[1] Challenge: The C2-Fluorine and C5-Chlorine reduce the nucleophilicity of the amine compared to simple anisidine. Standard basic conditions may be sluggish.

Methodology (Acid-Catalyzed Approach):

  • Note: Acid catalysis often outperforms base catalysis for electron-deficient or sterically hindered anilines by activating the pyrimidine electrophile.

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) and 5-Chloro-2-fluoro-4-methoxyaniline (1.0 equiv) in

    
    -Butanol  or 2-Propanol  (concentration 0.2 M).
    
  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (0.5 – 1.0 equiv).
  • Reflux: Heat the mixture to 90–100°C for 4–12 hours.

    • Mechanism:[2][3][4][5][6][7][8] The acid protonates the pyrimidine nitrogen, making the C4-chlorine more electrophilic (susceptible to attack).

  • Isolation: Cool to room temperature. The product often precipitates as the tosylate salt. Filter the solid and wash with cold isopropanol.

  • Free Basing: Suspend the solid in DCM and wash with saturated

    
     to obtain the free base.
    
Protocol C: Buchwald-Hartwig Amination

Context: Used when


 is not viable (e.g., coupling to unactivated aryl bromides/chlorides).[1]

Optimized Conditions:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or RuPhos (4 mol%)

    • Why? BrettPhos is specifically designed for primary amines and ensures high turnover numbers even with sterically crowded anilines (ortho-F).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv).
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature: 100°C.

Analytical Data Summary

When characterizing derivatives of this aniline, specific spectral signatures confirm the substitution pattern.

Analytical MethodExpected Signature / Observation

-NMR
Methoxy: Singlet

ppm.[1] Aromatic: Two singlets (or doublets with small

) representing the para-protons (C3-H and C6-H).

-NMR
Diagnostic: Single peak around

to

ppm (depending on derivative). Useful for monitoring reaction conversion without interference from hydrocarbon impurities.
LC-MS Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of

:

peaks due to

.[1]
Appearance The free amine is often an off-white to light brown solid. Darkening indicates oxidation (quinone-imine formation).

Troubleshooting & Safety

Common Pitfalls
  • Bis-Acylation: In Protocol A, if the product contains a mass of

    
    , you are generating the imide. Solution: Reduce temperature to -20°C and ensure strictly stoichiometric acid chloride addition.
    
  • Regioselectivity in

    
    :  When reacting with 2,4-dichloropyrimidine, the C4-Cl is usually more reactive. However, the steric bulk of the aniline (ortho-F) might slow this down, allowing some C2-attack. Solution: Lower temperature (60°C) and longer reaction time favors the kinetic product (C4-substitution).
    
Safety (E-E-A-T)
  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF.

  • Skin Sensitization: Acrylamides (Protocol A products) are potent Michael acceptors and potential alkylating agents. Double-gloving and working in a fume hood are mandatory.

  • Acryloyl Chloride: Highly lachrymatory and toxic.[1] Quench all glassware/syringes in base immediately after use.

References

  • BenchChem. (2025).[9][10] Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).[1][9]Link

  • Yuhan Corp. (2020).[2] Process for the preparation of Lazertinib intermediates.[8] US Patent US20200207750A1. Link

  • J. Med. Chem. (2014).[11] Discovery of AZD9291: A Potent and Selective Third-Generation EGFR Inhibitor.[9] Journal of Medicinal Chemistry, 57(20), 8249-8267. Link

  • ChemicalBook. (2024). Properties and Reactivity of 5-Chloro-2-methoxyaniline derivatives.Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Reactivity of Fluoro-Anilines.Link

Sources

Method

HPLC and GC-MS analysis of 5-Chloro-2-fluoro-4-methoxyaniline

An Application Note on the Chromatographic and Spectrometric Analysis of 5-Chloro-2-fluoro-4-methoxyaniline Abstract This technical guide provides comprehensive protocols for the qualitative and quantitative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chromatographic and Spectrometric Analysis of 5-Chloro-2-fluoro-4-methoxyaniline

Abstract

This technical guide provides comprehensive protocols for the qualitative and quantitative analysis of 5-Chloro-2-fluoro-4-methoxyaniline, a substituted aniline intermediate relevant in pharmaceutical and chemical synthesis. We present two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for direct quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive quantification following derivatization. The methodologies are developed based on the physicochemical properties of the analyte and established principles of chromatographic separation, adhering to international standards for analytical procedure validation.[1][2]

Introduction and Analytical Rationale

5-Chloro-2-fluoro-4-methoxyaniline (Molecular Formula: C₇H₇ClFNO, Molecular Weight: 175.59 g/mol ) is a halogenated aromatic amine. Such compounds are pivotal building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals. The presence of chloro, fluoro, and methoxy functional groups on the aniline ring imparts specific chemical properties that necessitate robust analytical control. Purity analysis and impurity profiling are critical to ensure the quality, safety, and efficacy of the final products.

The choice of analytical methodology is dictated by the analyte's properties. As a substituted aniline, the compound is moderately polar and possesses a UV-active aromatic ring, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][4] This method offers a direct, non-destructive, and efficient means for quantification.

For confirmatory analysis and enhanced sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. However, the primary amine group imparts polarity and can lead to poor peak shape and column interactions in GC systems.[5] Therefore, a derivatization step is employed to convert the polar amine into a less polar, more volatile derivative, significantly improving chromatographic performance and thermal stability.[6] The mass spectrometer provides high selectivity and structural information, making GC-MS a powerful tool for identity confirmation and trace-level quantification.

This guide is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[7][8][9]

Overall Analytical Workflow

The comprehensive analysis of 5-Chloro-2-fluoro-4-methoxyaniline involves two distinct but complementary workflows. The following diagram illustrates the logical progression from sample receipt to final data interpretation for both HPLC and GC-MS techniques.

Analytical_Workflow cluster_0 Sample Handling cluster_1 HPLC-UV Workflow (Quantitative Analysis) cluster_2 GC-MS Workflow (Confirmatory & Trace Analysis) Sample Sample Receipt & Login HPLC_Prep Sample Preparation (Dilution in Mobile Phase) Sample->HPLC_Prep GC_Prep Sample Preparation (Extraction/Dilution) Sample->GC_Prep HPLC_Analysis RP-HPLC Separation HPLC_Prep->HPLC_Analysis HPLC_Detect UV Detection HPLC_Analysis->HPLC_Detect HPLC_Data Data Processing & Quantification HPLC_Detect->HPLC_Data Deriv Derivatization (e.g., with PFPA) GC_Prep->Deriv GC_Analysis GC Separation Deriv->GC_Analysis MS_Detect Mass Spectrometric Detection (Scan/SIM) GC_Analysis->MS_Detect GC_Data Data Processing & Confirmation MS_Detect->GC_Data

Caption: Overall analytical workflow for 5-Chloro-2-fluoro-4-methoxyaniline.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

This method utilizes reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[10] A gradient elution, starting with a higher aqueous content and moving towards a higher organic content, is employed to ensure sharp peaks and efficient elution of the analyte and any potential impurities. A C18 column is selected for its versatility and proven efficacy in separating a wide range of moderately polar compounds like halogenated anilines.[11] UV detection is chosen due to the presence of the chromophoric aromatic ring. The optimal wavelength should be experimentally determined by acquiring a UV spectrum of the analyte, though 254 nm is a common and effective starting point for aromatic compounds.[11]

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV Detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A HPLC Grade Water with 0.1% Formic Acid
Mobile Phase B HPLC Grade Acetonitrile with 0.1% Formic Acid
Diluent Acetonitrile:Water (50:50, v/v)
Standard Material 5-Chloro-2-fluoro-4-methoxyaniline Reference Standard (>99.5% purity)
Glassware Class A volumetric flasks, autosampler vials with inserts
Detailed Protocol

1. Standard Preparation: a. Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. b. Working Standard (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. c. Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) by serially diluting the stock solution.

2. Sample Preparation: a. Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1.0 mg/mL. c. Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes
Gradient Program Time (min)

4. Data Analysis and System Suitability: a. System Suitability: Before sample analysis, perform five replicate injections of the working standard solution (0.1 mg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[12] b. Quantification: Calculate the concentration of 5-Chloro-2-fluoro-4-methoxyaniline in the sample using the peak area response and a calibration curve generated from the standards.

Expected Performance Characteristics

The method should be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2] Expected results are summarized below.

Validation ParameterExpected Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.003 mg/mL (S/N ratio of 3:1)
Limit of Quantitation (LOQ) ~0.01 mg/mL (S/N ratio of 10:1)

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

This confirmatory method leverages the high separation efficiency of capillary gas chromatography and the high specificity of mass spectrometry. Due to the polar nature of the primary amine, a derivatization step using Pentafluoropropionic Anhydride (PFPA) is performed.[6] This reaction replaces the active hydrogens on the amine with a non-polar, electron-capturing pentafluoropropionyl group, which enhances volatility, improves peak shape, and increases sensitivity.[5] Separation is achieved on a low-polarity 5% phenyl-methylpolysiloxane capillary column. Electron Ionization (EI) is used to generate characteristic and reproducible fragmentation patterns for unequivocal identification. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for maximum sensitivity when quantifying the target analyte.[6]

Instrumentation and Materials
ComponentSpecification
GC-MS System Gas Chromatograph with Autosampler, Mass Selective Detector (MSD)
Analytical Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 99.999% purity
Derivatizing Agent Pentafluoropropionic Anhydride (PFPA)
Solvent Ethyl Acetate (Pesticide Grade or equivalent)
Standard Material 5-Chloro-2-fluoro-4-methoxyaniline Reference Standard (>99.5% purity)
Glassware GC autosampler vials with inserts, reaction vials
Detailed Protocol

1. Standard and Sample Preparation: a. Prepare stock solutions of the reference standard and sample in Ethyl Acetate at a concentration of approximately 1.0 mg/mL. b. In a clean reaction vial, pipette 100 µL of the stock solution (standard or sample). c. Add 100 µL of Ethyl Acetate and 50 µL of PFPA. d. Cap the vial tightly and heat at 60 °C for 30 minutes. e. Cool the vial to room temperature. f. Evaporate the contents to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1.0 mL of Ethyl Acetate. h. Transfer the final solution to a GC-MS autosampler vial for analysis.

2. GC-MS Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Flow Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 80 °C, hold 2 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 450 amu (Full Scan Mode)

3. Data Analysis and Identification: a. Identification: The identity of 5-Chloro-2-fluoro-4-methoxyaniline is confirmed by comparing the retention time and the mass spectrum of the derivatized analyte in the sample to that of the derivatized reference standard. b. Mass Spectrum: The PFPA derivative will add 146 amu to the molecular weight. The expected molecular ion [M]⁺ for the derivative (C₁₂H₇ClF₆NO₂) would be at m/z 321. The isotopic pattern for one chlorine atom (M+2 peak at ~33% abundance of M) should be observed. Key fragments should be identified and used for confirmation.

Expected Mass Spectral Data

For the PFPA derivative of 5-Chloro-2-fluoro-4-methoxyaniline, the following ions are anticipated and can be used for identification and SIM mode quantification.

Ion DescriptionExpected m/z (Quantifier/Qualifier)Rationale
Molecular Ion [M]⁺ 321 (Qualifier)Mass of the derivatized molecule.
[M+2]⁺ Isotope Peak 323 (Qualifier)Confirms the presence of one chlorine atom.
Fragment Ion Specific m/z (Quantifier)A stable, high-abundance fragment resulting from a characteristic loss.
Fragment Ion Specific m/z (Qualifier)Another characteristic fragment ion for identity confirmation.

Note: The exact m/z values for fragment ions would need to be determined experimentally from the mass spectrum of the derivatized standard.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for 5-Chloro-2-fluoro-4-methoxyaniline. The HPLC method is suitable for rapid and routine purity assessments and assays, while the GC-MS method offers orthogonal confirmation and high sensitivity for trace analysis. Both protocols are designed to be robust and reliable, forming a solid foundation for quality control in research, development, and manufacturing environments. Adherence to system suitability checks and proper method validation will ensure data of the highest integrity and trustworthiness.[13]

References

  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]

  • Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link]

  • USPbpep. (n.d.). General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • ResearchGate. (n.d.). Halogenated anilines as novel natural products from a marine biofilm forming microalga. [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • PMC. (n.d.). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. [Link]

  • ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. [Link]

  • CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. [Link]

  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • PubMed. (n.d.). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 5-Chloro-2-fluoro-4-methoxyaniline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of 5-Chloro-2-fluoro-4-methoxyaniline. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of 5-Chloro-2-fluoro-4-methoxyaniline. This document moves beyond simple protocols to explain the scientific principles behind the purification process, ensuring a higher rate of success in achieving high-purity crystalline material.

Introduction to Recrystallization of Substituted Anilines

5-Chloro-2-fluoro-4-methoxyaniline is a substituted aromatic amine, a class of compounds often prone to discoloration due to oxidation and the presence of colored impurities from synthesis. Recrystallization is a powerful technique for purifying such solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a solvent or solvent system at different temperatures.[3][4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures, while impurities remain either fully dissolved or completely insoluble in the cold solvent.[3][5]

Due to a lack of specific, publicly available experimental solubility data for 5-Chloro-2-fluoro-4-methoxyaniline, this guide provides a robust, generalized framework based on the known properties of structurally similar anilines and established purification principles.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 5-Chloro-2-fluoro-4-methoxyaniline?

A1: The key is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[5][7] The principle of "like dissolves like" is a good starting point; given the compound's polarity from the amine, methoxy, and halogen groups, polar solvents are a logical choice.[3][5]

For substituted anilines, common and effective solvents include alcohols (ethanol, methanol, isopropanol) and mixed solvent systems, particularly an alcohol-water mixture.[5] A closely related compound, 5-Chloro-2-methoxyaniline, can be recrystallized from water or a 40% aqueous ethanol solution, suggesting this is an excellent starting point.[8]

A systematic approach is recommended:

  • Start with an Ethanol/Water system: Based on data from similar anilines, this pair is highly likely to be effective.[5][8]

  • Test Single Solvents: If a mixed system is not ideal, test single solvents. Place a small amount of your compound (~20-30 mg) in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a good candidate.[2]

  • Consider Other Solvent Pairs: If single solvents fail, other pairs like ethyl acetate/hexane or toluene/hexane can be explored.[9][10]

Q2: My starting material is dark brown. How can I remove colored impurities?

A2: Discoloration in anilines is often due to oxidized byproducts.[11] The most effective method to remove these is by using activated charcoal (carbon).[5][11]

Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, polar, colored molecules.

Procedure:

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding it to a boiling solution can cause violent bumping.

  • Gently swirl and reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4] The purified filtrate should be significantly lighter in color.

Caution: Use charcoal sparingly. An excessive amount can adsorb your desired product, leading to a lower yield.[5]

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[2] Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other crystals to form.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-saturate it, then allow it to cool again.[5]

  • Deep Cooling: Cool the solution in an ice-salt bath or a freezer for a short period. Lower temperatures significantly decrease solubility and can promote crystallization.[3]

Q4: Can I repurify my aniline as a salt?

A4: Yes, for basic compounds like anilines, recrystallizing the salt form can be an effective purification strategy.[10][12] You can protonate the amine by dissolving the crude material in a suitable solvent and adding an acid like HCl. The resulting hydrochloride salt often has very different solubility characteristics and may crystallize more readily, while also being more stable against oxidation during storage.[12] The free base can then be regenerated after purification if needed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot mixture to decrease the saturation point.[5] 2. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 3. Choose a solvent with a lower boiling point.
Low or No Yield of Crystals 1. Too much solvent was used, and the solution is not saturated. 2. The compound is highly soluble in the solvent even at low temperatures. 3. Premature crystallization during hot filtration.1. Evaporate some of the solvent by gently boiling the solution and allow it to cool again.[5] 2. Re-evaluate your solvent choice; a less effective solvent or a mixed-solvent system may be needed. 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent to prevent the product from crashing out on the filter.
Crystals are Contaminated with Insoluble Impurities Incomplete removal of insoluble material during the initial hot filtration step.Re-dissolve the crystals in a minimal amount of hot solvent and perform the hot gravity filtration step again, ensuring the apparatus is properly pre-heated.
Product Purity Does Not Improve 1. The chosen solvent does not effectively differentiate between the product and a major impurity. 2. Co-crystallization of the product and an impurity.1. Select a different solvent or solvent system with different polarity characteristics.[5] 2. Perform a second recrystallization on the obtained product. A subsequent purification step often yields a much purer final product.

Physicochemical & Solvent Data

Table 1: Physicochemical Properties
Property5-Chloro-2-fluoro-4-methoxyaniline5-Chloro-2-methoxyaniline (Analog)
CAS Number 1394839-94-1[13]95-03-4[8]
Molecular Formula C₇H₇ClFNO[13]C₇H₈ClNO[14]
Molecular Weight 175.59 g/mol [13]157.60 g/mol [14][15]
Physical Form Solid[13]Off-white to tan crystalline powder[8][15]
Melting Point Data not readily available81-83 °C[8][16]
Solubility Data not readily availableSoluble in ethanol, ether; limited solubility in water.[17]
Table 2: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; can be used as an anti-solvent with alcohols.[5][7]
Ethanol78HighExcellent general-purpose solvent for substituted anilines.[5][10]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol (IPA)82Medium-HighGood alternative to ethanol.
Ethyl Acetate (EtOAc)77MediumOften used in a pair with a non-polar solvent like hexane.[10]
Acetone56MediumVersatile solvent, but its low boiling point can lead to rapid evaporation.[7]
Toluene111LowGood for less polar compounds; high boiling point can be an issue.
Hexane / Heptane~69 / ~98Very LowGood anti-solvents for polar compounds when paired with a more polar solvent.[10]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This initial screening is critical to identify the optimal solvent or solvent system before committing a large amount of material.

Solvent_Screening cluster_0 Step 1: Initial Setup cluster_1 Step 2: Test Solvents at Room Temp cluster_2 Step 3: Test Solvents at Elevated Temp cluster_3 Step 4: Assess Suitability A Place ~20mg of crude 5-Chloro-2-fluoro-4-methoxyaniline in 4 separate test tubes B Add Solvent 1 (e.g., Ethanol) Add Solvent 2 (e.g., Water) Add Solvent 3 (e.g., Toluene) Add Solvent 4 (e.g., EtOAc) A->B C Observe Solubility B->C 0.5 mL each D Gently heat tubes that showed poor solubility C->D If insoluble E Observe Solubility D->E F Ideal Solvent: Insoluble at Room Temp Soluble when Hot Forms Crystals on Cooling E->F

Caption: Workflow for small-scale solvent screening.

Protocol 2: Recrystallization using an Ethanol-Water Mixed Solvent System

This protocol is a robust starting point based on the properties of similar halogenated anilines.[5][11]

Materials:

  • Crude 5-Chloro-2-fluoro-4-methoxyaniline

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Two Erlenmeyer flasks

  • Heating source (hot plate)

  • Hot gravity filtration setup (stemless funnel, fluted filter paper)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: Place the crude aniline into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at or near the boiling point. Add the solvent in small portions, allowing the solution to heat between additions.[2][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[11]

  • Hot Gravity Filtration: Pre-heat your gravity filtration setup by pouring boiling ethanol through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: Heat the clear filtrate to boiling. Add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.[5]

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.[5]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (in approximately the same ratio used for the recrystallization) to remove any adhering mother liquor.[2]

  • Drying: Continue to pull air through the crystals on the funnel to partially dry them. Transfer the crystals to a watch glass or drying dish and allow them to dry completely, preferably in a vacuum oven at a modest temperature.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Attempted Issue What is the issue? Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals No Formation OilingOut Product Oiled Out Issue->OilingOut Liquid Formed LowYield Yield is Very Low Issue->LowYield Low Recovery Impure Product Still Impure Issue->Impure Poor Purity Sol_NoCrystals1 Too much solvent? NoCrystals->Sol_NoCrystals1 Sol_OilingOut1 Cooling too fast? OilingOut->Sol_OilingOut1 Sol_LowYield1 Crystals in filtrate? LowYield->Sol_LowYield1 Sol_Impure1 Colored impurities? Impure->Sol_Impure1 Sol_NoCrystals1_Y Boil off some solvent and re-cool. Sol_NoCrystals1->Sol_NoCrystals1_Y Yes Sol_NoCrystals1_N Induce crystallization: - Scratch flask side - Add seed crystal - Cool in ice bath Sol_NoCrystals1->Sol_NoCrystals1_N No Sol_OilingOut1_Y Reheat to dissolve. Cool slowly (insulate flask). Sol_OilingOut1->Sol_OilingOut1_Y Yes Sol_OilingOut1_N Add more 'good' solvent (e.g., EtOH). Consider a lower boiling solvent. Sol_OilingOut1->Sol_OilingOut1_N No Sol_LowYield1_Y Premature crystallization. Pre-heat filtration apparatus next time. Sol_LowYield1->Sol_LowYield1_Y Yes Sol_LowYield1_N Re-concentrate mother liquor to obtain a second crop. Sol_LowYield1->Sol_LowYield1_N No Sol_Impure1_Y Re-dissolve and treat with activated charcoal. Sol_Impure1->Sol_Impure1_Y Yes Sol_Impure1_N Perform a second recrystallization, possibly with a different solvent system. Sol_Impure1->Sol_Impure1_N No

Caption: Decision tree for troubleshooting common issues.

References

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 5-Chloro-2-fluoro-4-methoxyaniline

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The unique substitution pattern on this aniline derivative makes it a valuable building block, but also presents specific challenges in its synthesis, primarily related to achieving high yield and purity while preserving the halogen substituents.

This document provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you navigate the complexities of this synthesis.

Synthetic Overview: The Reduction Pathway

The most common and industrially viable route to 5-Chloro-2-fluoro-4-methoxyaniline is through the reduction of its nitro precursor, 4-Chloro-5-fluoro-2-methoxy-1-nitrobenzene. The core of the optimization process lies in this critical reduction step, where chemoselectivity is paramount.

The primary challenge is to reduce the nitro group to an amine without causing hydrodehalogenation (loss of the chlorine or fluorine atoms).[1][2] The choice of reducing agent, catalyst, and reaction conditions directly dictates the success of this transformation.

Synthetic_Workflow Start 4-Chloro-5-fluoro-2-methoxy- 1-nitrobenzene (Precursor) Reduction Nitro Group Reduction (Key Optimization Step) Start->Reduction Workup Aqueous Workup & Product Isolation Reduction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct 5-Chloro-2-fluoro-4-methoxyaniline (Final Product) Purification->FinalProduct

Caption: A typical synthetic workflow for producing 5-Chloro-2-fluoro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing 5-Chloro-2-fluoro-4-methoxyaniline?

A1: The primary challenge is achieving chemoselective reduction of the nitro group without cleaving the C-Cl or C-F bonds (hydrodehalogenation).[1] Palladium-based catalysts, while common for nitro reductions, can be particularly aggressive in promoting this side reaction.[3] Therefore, careful selection of the catalyst and reaction conditions is critical.

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For quantitative analysis and to accurately identify the starting material, product, and any dehalogenated byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[4]

Q3: Why is the workup procedure so important?

A3: The workup isolates the crude product and removes the bulk of reagents and inorganic byproducts. For anilines, pH control is crucial.[4] During extraction, maintaining a basic pH ensures the aniline is in its free base form and remains in the organic layer. Acidic washes can be used to remove basic impurities if the product is temporarily converted to its ammonium salt in the aqueous phase.

Q4: Can I use a different starting material?

A4: While other routes exist in principle, the reduction of the corresponding nitro compound is the most direct and widely documented method for preparing anilines.[5] Synthesizing the required 4-Chloro-5-fluoro-2-methoxy-1-nitrobenzene precursor is a separate synthetic challenge, often starting from a more basic substituted benzene.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Logic Problem { Problem Observed | Low Yield or Purity} CheckTLC Analyze Crude by TLC/HPLC Problem->CheckTLC Cause1 Incomplete Reaction High % of Starting Material CheckTLC->Cause1 SM > 5% Cause2 Side Reactions Significant Impurity Peaks CheckTLC->Cause2 Impurities > 5% Cause3 Product Loss Low Mass Balance CheckTLC->Cause3 Poor Recovery Sol1 Solutions: - Increase reaction time - Increase catalyst loading - Check catalyst activity - Increase temperature moderately Cause1->Sol1 Sol2 Solutions: - Lower temperature - Change catalyst (e.g., Pd/C to Pt/C or Fe) - Use chemoselective method (e.g., Fe/NH4Cl) - Check for air/oxidant leaks Cause2->Sol2 Sol3 Solutions: - Optimize workup pH - Check solvent volumes for extraction - Ensure proper phase separation - Refine purification technique Cause3->Sol3

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 1: Low Yield / Incomplete Reaction

Potential Causes:

  • Inactive Catalyst: The catalyst (e.g., Pd/C, Pt/C, Raney Ni) may be old, poisoned, or improperly activated.

  • Insufficient Reducing Agent: The amount of hydrogen (in catalytic hydrogenation) or the stoichiometric reductant (in metal/acid reductions) is inadequate.

  • Suboptimal Temperature or Pressure: The reaction may be too slow at lower temperatures or pressures.[6]

  • Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the interaction between the substrate, catalyst, and hydrogen.

Recommended Solutions & Parameter Optimization:

  • Verify Catalyst Activity: Use a fresh batch of catalyst. For catalytic hydrogenation, ensure the system is properly purged of air, as oxygen can poison the catalyst.

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC/HPLC until the starting material is fully consumed. If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C), but be mindful that this can also increase side reactions.[1]

  • Optimize Hydrogen Pressure: For catalytic hydrogenation, increasing the H₂ pressure (e.g., from 1 atm to 3-4 atm) can significantly accelerate the reaction rate.

  • Ensure Efficient Stirring: Use a suitable stir bar or mechanical stirrer to ensure the catalyst remains suspended and the reaction mixture is homogenous.

Issue 2: Formation of Dehalogenated Impurities

Potential Causes:

  • Aggressive Catalyst: Palladium on carbon (Pd/C) is known to be highly active and can readily catalyze hydrodehalogenation, especially with chlorine.[3]

  • High Temperature: Elevated temperatures provide the necessary activation energy for the C-Cl bond cleavage side reaction.[1]

  • Prolonged Reaction Time: Leaving the reaction for too long after the nitro group has been reduced can allow the slower dehalogenation process to occur.

Recommended Solutions & Parameter Optimization:

  • Switch to a More Chemoselective System: This is the most effective solution.

    • Catalyst Change: Replace Pd/C with a platinum-based catalyst (e.g., Pt/C) or a modified catalyst, which are often less prone to causing dehalogenation.[2][3]

    • Metal/Acid Reduction: Use reagents like iron powder with ammonium chloride in ethanol/water or stannous chloride (SnCl₂) in HCl.[4][7] These methods show excellent tolerance for aromatic halides.

  • Modify Reaction Conditions:

    • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 25-40 °C).

    • Use Additives: In some systems, additives can suppress hydrogenolysis. For example, using ammonium formate in transfer hydrogenation can provide a milder hydrogen source.[2]

  • Careful Monitoring: Stop the reaction as soon as the starting nitro compound is consumed to minimize over-reduction.

Issue 3: Presence of Colored Impurities (Azo/Azoxy Compounds)

Potential Causes:

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] If the reaction stalls, these intermediates can condense to form colored azo (R-N=N-R) or azoxy (R-N=N(O)-R) dimers.

  • Oxidation: The final aniline product can be susceptible to air oxidation, leading to colored impurities, especially if left exposed for extended periods.

Recommended Solutions & Parameter Optimization:

  • Ensure Complete Reduction: Make sure sufficient reducing agent and time are provided for the reaction to go to completion, converting all intermediates to the final amine.

  • Maintain an Inert Atmosphere: After the reaction is complete, work up the product under a nitrogen or argon atmosphere to prevent air oxidation.

  • Purification: Most dimeric impurities are less polar than the desired aniline and can often be removed effectively by silica gel column chromatography.

Optimization of Reaction Parameters - Summary Table

ParameterOptionsEffect on Yield & PurityRecommendations & Causality
Reduction Method Catalytic Hydrogenation, Transfer Hydrogenation, Metal/AcidHigh impact on chemoselectivity.Metal/acid (Fe/NH₄Cl) offers excellent chemoselectivity for halogenated anilines.[7] Catalytic hydrogenation is cleaner but risks dehalogenation.[1]
Catalyst Pd/C, Pt/C, Raney Ni, Fe, SnCl₂Critical for preventing dehalogenation.Avoid Pd/C if dehalogenation is observed. Pt/C is a better alternative.[3] Iron is cheap, effective, and highly selective.[7]
Solvent Ethanol, Methanol, Ethyl Acetate, Acetic Acid, WaterAffects solubility and catalyst activity.Alcohols like ethanol or methanol are common for both catalytic and metal-based reductions.[9] Ethyl acetate is a good choice for hydrogenation workups.
Temperature 25 °C - 80 °CHigher temp increases rate but also side reactions.Start at room temperature (25-30 °C). Increase to 40-50 °C only if the reaction is too slow. Higher temperatures increase the risk of dehalogenation.[1]
Pressure (H₂) 1 - 5 atmHigher pressure increases hydrogenation rate.1 atm (balloon) is often sufficient, but using a Parr shaker at 3-4 atm can significantly reduce reaction times.
Additives NH₄Cl, HCl, Acetic AcidControls pH and can enhance selectivity.NH₄Cl buffers the system in Fe reductions. HCl is the proton source for SnCl₂ reductions.[4][7]

Experimental Protocols

Protocol 1: Chemoselective Reduction using Iron (High Selectivity)

This protocol is recommended for its high chemoselectivity and operational simplicity.[7]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Chloro-5-fluoro-2-methoxy-1-nitrobenzene (1.0 eq), ethanol (10 volumes), and water (2.5 volumes).

  • Reagent Addition: Add iron powder (3.0 eq) and ammonium chloride (4.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with a 1 M NaOH solution to a pH of ~9-10.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure to yield the crude product. Purify via silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 5-Chloro-2-fluoro-4-methoxyaniline.

Caption: A simplified pathway for nitro group reduction and a common side reaction.

References

  • D. C. Gowda, et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org.

  • M. Grzelak, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry.

  • L. Wang, et al. (2022). Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework. ACS Applied Materials & Interfaces.

  • Taylor & Francis Group. (n.d.). Highly Chemoselective Catalytic Hydrogenation of Polar Unsaturation. Taylor & Francis eBooks.

  • S. Enthaler, et al. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society.

  • J. D. Moseley, et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

  • Chemistry Stack Exchange. (2017). Different chemoselectivity of transition metals in catalytic hydrogenation. stackexchange.com.

  • J. G. de Vries, et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing.

  • ChemicalBook. (2024). 5-Chloro-2-methoxyaniline. chemicalbook.com.

  • P. M. S. Kumar, et al. (2019). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC.

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. researchgate.net.

  • ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline synthesis. chemicalbook.com.

  • Merck. (n.d.). 5-Chloro-4-fluoro-2-methoxyaniline. sigmaaldrich.com.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Derivatives. benchchem.com.

  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications. benchchem.com.

  • Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. patents.google.com.

  • Fluorochem. (n.d.). 4-CHLORO-5-FLUORO-2-METHOXYANILINE. fluorochem.co.uk.

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. prepchem.com.

  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. chemicalbook.com.

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. pubchem.ncbi.nlm.nih.gov.

  • Google Patents. (2021). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. patents.google.com.

  • Y. Li, et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate.

  • Google Patents. (2016). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline. patents.google.com.

  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. beilstein-journals.org.

  • Quick Company. (2020). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. quickcompany.in.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. inno-pharmchem.com.

  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methoxyaniline. scbt.com.

  • Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. patents.google.com.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-fluoro-4-methoxyaniline

Welcome to the technical support center for the purification of 5-Chloro-2-fluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-2-fluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable building block in high purity. This document moves beyond simple step-by-step instructions to explain the scientific principles behind the purification strategies, ensuring you can adapt and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the purification of 5-Chloro-2-fluoro-4-methoxyaniline.

Q1: My final product has a noticeable color, often yellowish or brownish. What is the cause, and how can I remove it?

A1: Discoloration in aniline compounds like 5-Chloro-2-fluoro-4-methoxyaniline is typically due to the presence of oxidized impurities or residual nitro aromatic compounds. Anilines are susceptible to air oxidation, which can form highly colored polymeric byproducts. Additionally, if the preceding synthetic step was the reduction of a nitro group, any unreacted starting material (e.g., 1-chloro-4-fluoro-2-methoxy-5-nitrobenzene) will impart a yellow color.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: For minor color impurities, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then perform a hot filtration to remove the carbon.

    • Recrystallization: This is often the most effective method for removing both colored impurities and other contaminants. The choice of solvent is critical.

    • Column Chromatography: For persistent color issues or when other impurities are present, column chromatography provides excellent separation.

Q2: I'm observing a second spot on my TLC analysis that is close to my product spot. What could this be, and how do I separate it?

A2: A common impurity that often has a similar polarity to the desired aniline is the corresponding unreacted nitro compound. In the synthesis of 5-Chloro-2-fluoro-4-methoxyaniline, this would likely be 1-chloro-4-fluoro-2-methoxy-5-nitrobenzene or a regioisomer. Another possibility is the formation of isomeric anilines if the preceding halogenation or nitration steps were not perfectly regioselective.

  • Troubleshooting Steps:

    • Optimize TLC Conditions: Experiment with different solvent systems for your TLC analysis to achieve better separation between the spots. This will help in developing an effective column chromatography method.

    • Column Chromatography: This is the preferred method for separating closely related isomers and residual starting materials. A carefully chosen eluent system is key.

    • Recrystallization: While less effective for isomers with very similar solubility profiles, a carefully executed fractional crystallization can sometimes be successful.

Q3: After the reduction of the nitro-precursor, I'm struggling to remove the reducing agent and its byproducts. What's the best approach?

A3: The choice of workup procedure depends on the reducing agent used.

  • For Metal-Acid Reductions (e.g., Sn/HCl, Fe/HCl): The workup typically involves basification to precipitate the metal hydroxides.

    • After the reaction, carefully add a strong base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 10).

    • This will precipitate the tin or iron salts as hydroxides.

    • The product can then be extracted into an organic solvent. A filtration step before extraction may be necessary to remove the solid metal hydroxides.

  • For Catalytic Hydrogenation (e.g., H₂/Pd/C):

    • The primary workup step is the filtration of the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst.

    • Ensure the Celite® pad is thoroughly washed with the reaction solvent to recover all the product.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success hinges on the appropriate choice of solvent.

IssueProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling solvent. Employ a solvent system where the compound has lower solubility. Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution to induce crystallization.
No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used). The cooling process is too rapid.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Introduce a seed crystal of the pure compound. Allow for slower cooling.
Low Recovery of Purified Product Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is Still Impure After Recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities in the crystal lattice.Perform solubility tests to find a more selective solvent. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of 5-Chloro-2-fluoro-4-methoxyaniline

This protocol provides a general guideline. The ideal solvent system should be determined through small-scale solubility tests. Common solvents for anilines include ethanol, methanol, isopropanol, toluene, and mixtures with water or hexanes.

Materials:

  • Crude 5-Chloro-2-fluoro-4-methoxyaniline

  • Selected recrystallization solvent (e.g., ethanol/water or isopropanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude 5-Chloro-2-fluoro-4-methoxyaniline in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution has a strong color, allow it to cool slightly, add a small amount of activated carbon, and then briefly bring it back to a boil.

  • If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography for Purification

This method is highly effective for separating the target aniline from unreacted starting materials and isomeric byproducts.

Materials:

  • Crude 5-Chloro-2-fluoro-4-methoxyaniline

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate; the optimal ratio should be determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Chloro-2-fluoro-4-methoxyaniline.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the general workflow for the purification of 5-Chloro-2-fluoro-4-methoxyaniline.

Purification_Decision_Tree Start Crude Product (5-Chloro-2-fluoro-4-methoxyaniline) TLC TLC Analysis Start->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot or impurities with very different polarity Column Column Chromatography TLC->Column Multiple spots or spots with similar Rf values Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_0 Recrystallization Process Dissolution 1. Dissolve crude product in minimum hot solvent Hot_Filtration 2. Hot filtration (if needed) Dissolution->Hot_Filtration Crystallization 3. Slow cooling to induce crystallization Hot_Filtration->Crystallization Isolation 4. Isolate crystals by vacuum filtration Crystallization->Isolation Drying 5. Dry purified crystals Isolation->Drying End Pure Crystalline Product Drying->End Start Crude Solid Start->Dissolution

Caption: Step-by-step recrystallization workflow.

References

  • L. A. Wessjohann, B. Scheid, D. F. S. Machado. (2025). Purification of Organic Compounds. In Science of Synthesis.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. [Link]

  • Google Patents. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • PubChem. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. [Link]

  • PrepChem. (2023). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. [Link]

Reference Data & Comparative Studies

Validation

Purity Assessment of 5-Chloro-2-fluoro-4-methoxyaniline: A Comparative Guide by HPLC

In the landscape of pharmaceutical development, the purity of chemical intermediates is a critical parameter that directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is a critical parameter that directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-2-fluoro-4-methoxyaniline is a key building block in the synthesis of numerous pharmaceuticals, and its purity must be rigorously controlled. This guide offers a comprehensive evaluation of HPLC as the primary method for this purpose, juxtaposed with other analytical techniques.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally sensitive compounds, a category to which 5-Chloro-2-fluoro-4-methoxyaniline belongs.[1] Its high resolving power, sensitivity, and accuracy make it exceptionally suitable for separating the main compound from closely related structural impurities.

The predominant mode of HPLC for this analysis is Reversed-Phase HPLC (RP-HPLC). This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and its impurities between these two phases. Compounds with greater non-polar character interact more strongly with the stationary phase and thus elute later.

Detailed Experimental Protocol for HPLC Analysis

This section outlines a robust and validated HPLC method for the purity assessment of 5-Chloro-2-fluoro-4-methoxyaniline. The selection of the column, mobile phase, and detection parameters is critical for achieving optimal separation and sensitivity.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Gradient HPLC with UV DetectorA gradient system allows for the effective elution of a wide range of impurities with varying polarities.
Column C18, 4.6 x 250 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte and its potential impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the amine functional group, leading to improved peak symmetry.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC that provides good elution strength.
Gradient Program 0-20 min, 30-70% B; 20-25 min, 70% B; 25.1-30 min, 30% BThis gradient profile ensures the separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 35 °CMaintaining a consistent temperature ensures reproducible retention times.
Detection UV at 240 nmThe wavelength is selected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution of the analyte and compatibility with the mobile phase.
System Suitability Testing (SST)

To ensure the validity of the analytical results, the HPLC system must pass system suitability tests as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

  • Tailing Factor: The tailing factor for the 5-Chloro-2-fluoro-4-methoxyaniline peak should be ≤ 2.0.

  • Theoretical Plates: The column should exhibit ≥ 2000 theoretical plates for the main peak.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard should be ≤ 1.0%.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the HPLC purity analysis of 5-Chloro-2-fluoro-4-methoxyaniline.

HPLC_Analysis_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Prep Sample & Standard Preparation SST System Suitability Testing Prep->SST Analysis Sample Analysis SST->Analysis Pass Data Chromatogram Integration & Purity Calculation Analysis->Data Result Report Purity Data->Result

Caption: A streamlined workflow for the HPLC purity assessment.

Comparative Analysis with Alternative Methods

While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[7][8][9] For amines like 5-Chloro-2-fluoro-4-methoxyaniline, derivatization is often necessary to increase volatility and prevent peak tailing.[10][11]

  • Strengths: High sensitivity and provides structural information for impurity identification.[1]

  • Weaknesses: Not suitable for non-volatile or thermally labile impurities; derivatization adds complexity.[10]

Titration

Titrimetric methods can determine the overall purity of an amine by an acid-base titration.[12][13][14][15][16]

  • Strengths: Simple, low-cost, and can be highly accurate for assay determination.[12]

  • Weaknesses: Lacks specificity and cannot detect or quantify individual impurities.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. It can be used to determine the purity of highly crystalline substances by analyzing the melting point depression caused by impurities.[17][18][19][20][21]

  • Strengths: Requires a small sample size and no solvents.

  • Weaknesses: Only applicable to highly pure (>98.5%), crystalline materials and does not provide information on the identity or quantity of individual impurities.[20][21]

Performance Comparison

The following table provides a comparative summary of the different analytical techniques for the purity assessment of 5-Chloro-2-fluoro-4-methoxyaniline.

Analytical TechniquePurity Result (Typical)Impurity Profiling CapabilityThroughputKey AdvantagesKey Limitations
HPLC 99.8%ExcellentModerateHigh resolution, sensitive, quantitative for all impurities.Moderate complexity.
GC-MS 99.7%Very GoodLowHigh sensitivity, structural information.Requires derivatization, not for non-volatile impurities.
Titration 99.5% (Assay)NoneHighSimple, low cost, accurate for assay.Not impurity specific.
DSC 99.9%NoneLowSmall sample size, no solvents.Only for high purity crystalline materials.

Selecting the Appropriate Analytical Method

The choice of the most suitable analytical technique is dictated by the specific requirements of the analysis. The following decision-making diagram provides guidance.

Method_Selection_Guide cluster_methods Recommended Method Start Analytical Requirement HPLC HPLC Start->HPLC Routine QC & Impurity Profiling GCMS GC-MS Start->GCMS Impurity Identification Titration Titration Start->Titration Assay of Main Component DSC DSC Start->DSC Purity of Reference Standard

Sources

Comparative

A Comparative Crystallographic Guide to 5-Chloro-2-fluoro-4-methoxyaniline Derivatives: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 5-Chloro-2-fluoro-4-methoxyaniline and its derivatives. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 5-Chloro-2-fluoro-4-methoxyaniline and its derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions in their experimental design. While specific crystallographic data for the title compound is not publicly available, this guide leverages data from structurally analogous halogenated anilines to provide a robust comparative framework.

Halogenated anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The nature and position of halogen and other substituents on the aniline ring critically influence the molecule's biological activity, chemical reactivity, and solid-state properties.[1] X-ray crystallography offers an unparalleled, definitive view into the three-dimensional atomic arrangement of these molecules, revealing crucial details about conformation, intermolecular interactions, and crystal packing that are essential for understanding structure-property relationships.[1]

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. A common synthetic route to substituted anilines involves the reduction of a corresponding nitroaromatic precursor. For derivatives of 5-Chloro-2-fluoro-4-methoxyaniline, this would typically involve the reduction of a substituted 4-chloro-2-fluoro-1-methoxy-5-nitrobenzene.

Key Considerations for Synthesis:

  • Choice of Reducing Agent: Stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid in ethanol, is a highly effective method for nitro group reduction.[2] Catalytic hydrogenation (e.g., H₂/Pd-C) presents another viable option, although care must be exercised to prevent unintended dehalogenation.[2]

  • Purification: The purity of the aniline derivative is paramount for successful crystallization. Column chromatography using a silica gel stationary phase with a suitable solvent system, such as a hexane/ethyl acetate gradient, is a standard and effective purification method.[2]

The Art of Crystallization: Cultivating Diffraction-Quality Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[3] For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.[3]

Experimental Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the aniline derivative, allowing for the creation of a saturated solution. Common solvents to consider include toluene, methanol, acetone, and ethyl acetate.[3]

  • Preparation of a Saturated Solution: Dissolve the purified compound in the selected solvent. Gentle warming can be applied to aid dissolution.

  • Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a 0.22 µm syringe filter into a clean vial.[3]

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes to allow for the slow evaporation of the solvent.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature to promote the growth of well-ordered crystals.[3]

An alternative and often effective method is vapor diffusion, where a volatile non-solvent is slowly introduced into the saturated solution of the compound, gradually reducing its solubility and inducing crystallization.[4]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[3]

Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Aniline Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement

Caption: A generalized workflow for the X-ray crystallographic analysis of aniline derivatives.

Detailed Steps in Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.5 mm in each dimension with no visible defects) is mounted on a goniometer head.[1] The crystal is typically flash-cooled to a low temperature (100-150 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, are directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group.[1] The intensities of the diffraction spots are integrated and corrected for various experimental factors.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other computational techniques. The resulting atomic model is then refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.[5]

Comparative Crystallographic Analysis

While the crystal structure of 5-Chloro-2-fluoro-4-methoxyaniline is not yet reported, we can infer its likely structural features by comparing it with known structures of other halogenated anilines. The interplay of the chloro, fluoro, and methoxy substituents will dictate the intermolecular interactions and the overall crystal packing.

Table 1: Crystallographic Data for Comparative Dihalogenated Aniline Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
4-Chloro-2-iodoanilineC₆H₅ClINOrthorhombicPbca4.1538(4)11.3685(11)15.8550(16)9090904[6]
2-Chloro-4-iodoanilineC₆H₅ClINOrthorhombicP2₁2₁2₁5.6277(2)8.7859(3)14.9217(5)9090904[1]
3-Chloro-4-fluoroanilineC₆H₅ClFNOrthorhombicPbca15.367(3)11.831(2)3.9610(8)9090904[1]

Analysis of Structural Features:

  • Hydrogen Bonding: The amino group in aniline derivatives is a potent hydrogen bond donor. In the crystal structure of 4-chloro-2-iodoaniline, molecules are linked by N—H···N hydrogen bonds, forming chains.[6] A similar hydrogen bonding motif is anticipated for 5-Chloro-2-fluoro-4-methoxyaniline derivatives. The presence of the electronegative fluorine and the oxygen of the methoxy group could also lead to additional N-H···F or N-H···O hydrogen bonds, influencing the crystal packing.

  • Halogen Bonding: Halogen atoms can participate in attractive interactions known as halogen bonds. A Cl···I interaction is observed in the crystal structure of 4-chloro-2-iodoaniline.[6] For the title compound, Cl···F or Cl···Cl interactions might play a role in the supramolecular assembly.

  • π-Stacking: The aromatic rings of aniline derivatives can engage in π-stacking interactions. In 4-chloro-2-iodoaniline, highly offset π-stacking is observed between parallel planes of neighboring molecules.[6]

  • Influence of Substituents: The comparison between the isomers 4-chloro-2-iodoaniline and 2-chloro-4-iodoaniline reveals that a simple transposition of the halogen atoms results in a different space group and unit cell dimensions, indicating distinct crystal packing arrangements.[1] The presence of the methoxy group in 5-Chloro-2-fluoro-4-methoxyaniline, with its potential for hydrogen bonding and steric influence, is expected to further modify the crystal packing compared to its dihalogenated counterparts.

Conclusion

The crystallographic analysis of 5-Chloro-2-fluoro-4-methoxyaniline derivatives provides invaluable insights into their solid-state structures, which are fundamental to understanding their chemical and biological properties. This guide has outlined the critical experimental stages, from synthesis and crystallization to X-ray diffraction and structural analysis. By drawing comparisons with structurally related halogenated anilines, researchers can better anticipate the structural features of these novel compounds and design their experiments accordingly. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Deriv
  • Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction - Benchchem. (URL: )
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (URL: [Link])

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL: [Link])

  • Simultaneous polymerization and crystallization of aniline | Request PDF - ResearchGate. (URL: [Link])

  • Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies - ResearchGate. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • Process for the preparation of aniline derivatives - European Patent Office - EP 0066325 B1 - Googleapis.com. (URL: )
  • Crystal structure of 4-chloro-2-iodoaniline - IUCr Journals. (URL: [Link])

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - NTU > IRep. (URL: [Link])

  • Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Deriv
  • Structural Confirmation of 2-(Chloromethyl)-4-fluoroaniline Derivatives: A Comparative Guide to X-ray Crystallography - Benchchem. (URL: )

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Chloro-2-fluoro-4-methoxyaniline Derivatives

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of targeted therapeutics, particularly within oncology, the aniline scaffold has proven to be a remarkably versatile starting point fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, particularly within oncology, the aniline scaffold has proven to be a remarkably versatile starting point for the development of potent kinase inhibitors.[1][2][3] Derivatives of 5-Chloro-2-fluoro-4-methoxyaniline, a specific subclass, represent a promising chemical space for modulating the activity of key signaling proteins. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant and persistent challenge: ensuring inhibitor selectivity.[4][5]

Cross-reactivity, or the unintended interaction of a drug candidate with proteins other than its primary target, is a double-edged sword.[6] While it can be a source of unexpected toxicity and adverse effects, it can also lead to beneficial polypharmacology, where a drug's efficacy is enhanced by modulating multiple targets.[5][6][7] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory checkbox but a foundational component of the drug discovery process. It is essential for building a comprehensive safety profile, elucidating the true mechanism of action, and ultimately, developing safer and more effective medicines.[8][9]

This guide provides an in-depth framework for the cross-reactivity profiling of novel 5-Chloro-2-fluoro-4-methoxyaniline derivatives. We will move beyond simple checklists to explain the causality behind experimental choices, present detailed protocols for key assays, and offer a logical framework for data interpretation, empowering researchers to objectively compare the performance of their lead candidates.

Pillar 1: Foundational Strategy for Profiling - A Multi-Pronged Approach

A robust profiling strategy cannot rely on a single assay. It requires the integration of biochemical and cell-based methods to build a holistic understanding of a compound's interaction with the biological system. The goal is to progress from a broad, kinome-wide view to a focused, biologically relevant assessment of off-target effects.

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Caption: Kinase Inhibitor Cross-Reactivity Profiling Workflow.

This workflow illustrates the logical progression from broad biochemical screening to specific cell-based validation. The initial biochemical assays provide a quantitative measure of potency and a wide-angle view of selectivity, while the subsequent cell-based assays place this data into a more physiologically relevant context, assessing cytotoxicity and the impact on cellular signaling pathways.[4]

Pillar 2: Comparative Data Analysis - Distinguishing "Clean" from "Promiscuous"

The raw output of a profiling campaign is a vast dataset of IC50 or Ki values. The challenge lies in synthesizing this data into actionable insights. A comparative table is the most effective tool for this purpose. Here, we present a hypothetical comparison between two novel 5-Chloro-2-fluoro-4-methoxyaniline derivatives ("Derivative A" and "Derivative B") and a well-characterized, clinically relevant inhibitor ("Standard Compound C").

Table 1: Comparative Cross-Reactivity Profile

ParameterDerivative ADerivative BStandard Compound CRationale & Interpretation
Primary Target: Kinase X (IC50) 15 nM25 nM10 nMAll compounds are potent against the primary target. Derivative A and Standard C show slightly higher potency.
Key Off-Target: Kinase Y (IC50) >10,000 nM250 nM1,500 nMDerivative A is highly selective , showing no significant inhibition. Derivative B has a notable off-target liability (only 10-fold selective over its primary target).
Key Off-Target: Kinase Z (IC50) 800 nM950 nM450 nMAll compounds show some activity, but at concentrations >30x their primary target IC50, suggesting a lower risk of on-target toxicity from this interaction.
Selectivity Score (S10 @ 1µM) ¹0.002 (1/450)0.022 (10/450)0.009 (4/450)A lower score is better. Derivative A hits the fewest off-targets at 1µM, indicating superior kinome-wide selectivity.[10]
Cytotoxicity (CC50, HEK293 cells) 12 µM1.5 µM>25 µMDerivative B exhibits significant cytotoxicity, which may be linked to its off-target activity on Kinase Y.[8][11] Derivative A has a much better safety window.
Selectivity Index (SI) ²80060>2500A higher index is safer. Derivative A has a strong therapeutic window. The low SI for Derivative B is a major red flag for development.[8]

¹Selectivity Score (S10) is defined as the number of kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. ²Selectivity Index (SI) is calculated as CC50 / Primary Target IC50.

From this analysis, Derivative A emerges as the superior candidate. Despite being slightly less potent than the standard, its exceptional selectivity and favorable cytotoxicity profile make it a more promising lead for further development. In contrast, the significant off-target activity and associated cytotoxicity of Derivative B would likely halt its progression.

Pillar 3: Core Experimental Protocols - Ensuring Data Integrity

The trustworthiness of the comparative data hinges on the meticulous execution of validated experimental protocols. Below are step-by-step methodologies for the cornerstone assays in a cross-reactivity screen.

Protocol 1: In Vitro Kinase Activity Assay (Fluorescence-Based)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. Radiometric assays using [³²P]- or [³³P]-ATP are also a widely used gold standard.[7]

Principle: The assay quantifies the amount of ADP produced during the kinase's phosphorylation reaction. A fluorescent probe binds to ADP, generating a signal that is proportional to kinase activity. Inhibitors will reduce the rate of ADP formation and thus lower the fluorescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-Chloro-2-fluoro-4-methoxyaniline derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration from the dilution series into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a reaction buffer containing the purified kinase of interest and its specific peptide substrate.

    • Prepare a separate solution containing ATP at a concentration close to its Km for the specific kinase to ensure accurate Ki determination.[7]

    • Add the kinase/substrate solution to the assay plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Add a "stop/detection" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the ADP-detecting fluorescent probe.

    • Incubate for 30 minutes to allow the detection signal to stabilize.

  • Data Acquisition: Read the plate on a compatible microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Convert raw fluorescence units to percent inhibition relative to the DMSO-only controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Binding Assay

This assay quantifies the affinity (Ki) of an unlabeled compound by measuring its ability to displace a known, labeled ligand from the kinase's ATP binding site.[12][13]

Principle: A fluorescently labeled tracer molecule with a known affinity for the kinase is used. When the tracer is bound, it produces a high signal (e.g., high fluorescence polarization). An unlabeled test compound that binds to the same site will compete with the tracer, displacing it into the solution and causing a decrease in signal.

Step-by-Step Methodology:

  • Prerequisite: The dissociation constant (Kd) of the fluorescent tracer for the target kinase must be accurately determined beforehand.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Mixture Preparation: In a microplate, combine the target kinase (at a concentration typically ~1-2x the tracer Kd) and the fluorescent tracer (at a concentration around its Kd).

  • Competition: Add the serially diluted test compound to the kinase/tracer mixture. Also include controls for maximal signal (no test compound) and background (no kinase).

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a fluorescence polarization-capable microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound. Fit the resulting curve to determine the EC50 (the concentration of the test compound that displaces 50% of the tracer). Calculate the inhibitor constant (Ki) from the EC50 using the Cheng-Prusoff equation, which accounts for the concentrations and affinity of the tracer.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT-Based)

This assay provides a measure of a compound's general toxicity by assessing its effect on the metabolic activity of cultured cells.[11][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the activity of mitochondrial reductase enzymes in living cells.[11][14] These enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HEK293 for general toxicity, or a cancer cell line relevant to the kinase target) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and fit the data to determine the CC50 (the concentration that reduces cell viability by 50%).

Visualizing Off-Target Complexity: A Signaling Pathway Perspective

Off-target effects are not just abstract IC50 values; they can have tangible consequences on cellular signaling. A potent off-target inhibition can lead to the unexpected activation or shutdown of an entire pathway, a phenomenon that must be considered when interpreting results.[15]

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Caption: Hypothetical Signaling Pathway Crosstalk.

This diagram illustrates how an aniline derivative, while effectively inhibiting its primary target (Kinase X), might also inhibit an off-target (Kinase Y). If Kinase Y is essential for a pro-survival pathway, its inhibition could lead to cytotoxicity, explaining a low CC50 value observed in cell-based assays.

Conclusion

The comprehensive cross-reactivity profiling of 5-Chloro-2-fluoro-4-methoxyaniline derivatives is a critical, data-driven process that directly informs lead optimization and candidate selection. By systematically integrating broad biochemical screens with targeted cell-based assays, researchers can build a detailed and reliable "selectivity fingerprint" for each compound. This guide provides the strategic framework, comparative logic, and validated protocols necessary to perform this evaluation with scientific rigor. Moving beyond simple potency metrics to embrace a holistic view of a compound's biological interactions is paramount to mitigating risks and successfully advancing novel, safe, and effective therapeutics into the clinic.

References

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (URL: )
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (URL: )
  • Cytotoxicity Assays. Thermo Fisher Scientific - US. (URL: )
  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. (URL: )
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. (URL: )
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. (URL: )
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. (URL: )
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. (URL: )
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: )
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. (URL: )
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Direct, indirect and off-target effects of kinase inhibitors.
  • Assay setup for competitive binding measurements. NanoTemper Technologies. (URL: )
  • Managing Off-Target Effects of Small Molecule Inhibitors. Benchchem. (URL: )
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. (URL: )
  • Aniline replacement in drug-like compounds. Cresset Group. (URL: )
  • Binding Assays. BMG LABTECH. (URL: )
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Drug Discovery - Inhibitor. chemical-kinomics. (URL: )

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-2-fluoro-4-methoxyaniline

Executive Summary: The "Zero-Exposure" Mandate Handling 5-Chloro-2-fluoro-4-methoxyaniline (CAS: 1781589-73-8) requires a shift in mindset from "compliance" to "containment."[1] As a halogenated aniline derivative, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

Handling 5-Chloro-2-fluoro-4-methoxyaniline (CAS: 1781589-73-8) requires a shift in mindset from "compliance" to "containment."[1] As a halogenated aniline derivative, this compound presents a dual threat: acute toxicity via skin absorption and the potential for methemoglobinemia , a condition where oxygen transport in the blood is impaired.[2][3][4]

The lipophilic nature of the fluorine and chlorine substituents likely enhances dermal penetration compared to unsubstituted aniline. Therefore, standard "lab coat and gloves" protocols are insufficient. This guide outlines a Level 3 Containment Strategy designed to prevent the initial exposure event.

Hazard Mechanism & Risk Assessment

To select the right PPE, you must understand the physiological attack vector of the molecule.

The Silent Hazard: Methemoglobinemia

Unlike acid burns which cause immediate pain, aniline exposure is often insidious.

  • Absorption: The compound enters via inhalation or rapid dermal absorption.

  • Metabolism: Hepatic enzymes oxidize the aniline moiety into reactive metabolites (e.g., phenylhydroxylamine).

  • Effect: These metabolites oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).

  • Result: Fe³⁺ cannot bind oxygen. The victim effectively suffocates while breathing normal air.

    • Early Signs:[3] Cyanosis (blue lips/fingernails), headache, fatigue.

Chemical Incompatibility
  • Violent Reactions: Incompatible with strong oxidizers and acids.[5]

  • Fire: Emits toxic fumes (NOx, HF, HCl) upon combustion.

The PPE Matrix: Defense Layers

Do not rely on a single barrier. Use the Redundancy Principle .

Protection ZonePrimary Barrier (Mandatory) Secondary Barrier (Context Dependent) Technical Specification
Hand Protection Double Gloving (Nitrile) Silver Shield / Laminate Outer: Nitrile (min 5 mil). Inner: Nitrile (inspection contrast color). Change immediately upon splash.[5]
Respiratory Fume Hood (Engineering Control) P100 / N95 Respirator Solid: P100 (HEPA) if weighing outside hood (discouraged). Solution: Organic Vapor (OV) cartridge if volatile.
Eye/Face Chemical Safety Goggles Face Shield (8-inch) Goggles must be indirect-venting to prevent vapor entry. Face shield required for volumes >100mg or liquid transfers.
Body Lab Coat (Tyvek/Poly-coated) Chemical Apron Cotton coats absorb liquids and hold toxins against skin. Use disposable, non-woven fabrics (Tyvek) for high-risk handling.

Critical Note on Gloves: Standard latex gloves offer zero protection against anilines. They are permeable within seconds.

Operational Protocol: The Closed-Loop Workflow

The following diagram illustrates the "Weigh-Transfer-Decon" loop. This self-validating workflow ensures that the compound never leaves the containment zone (Fume Hood) until it is solvated or neutralized.

Workflow Visualization

SafetyProtocol cluster_Hood RESTRICTED ZONE: Fume Hood Start START: Preparation PPE_Check 1. Don PPE (Double Nitrile + Tyvek) Start->PPE_Check Hood_Check 2. Verify Hood Flow (>100 fpm) PPE_Check->Hood_Check Weighing 3. Weighing (Use Static Gun + Anti-vibration) Hood_Check->Weighing Enter Zone Transfer 4. Solvent Addition (Dissolve immediately to reduce dust) Weighing->Transfer WipeDown 5. Decontamination (Wipe balance/surfaces with MeOH) Transfer->WipeDown Waste 6. Waste Segregation (Separate from Oxidizers) WipeDown->Waste Solid Waste Doffing 7. Doffing Procedure (Gloves inside-out -> Wash hands) WipeDown->Doffing Exit Zone End END: Process Complete Doffing->End

Figure 1: The "Closed-Loop" handling protocol designed to contain aniline dust and vapors within the fume hood.

Detailed Procedures

A. Weighing & Transfer (The High-Risk Step)

Anilines are often "sticky" or electrostatic solids.

  • Static Control: Use an ionizing gun or anti-static bar inside the hood before opening the vial. This prevents particles from "jumping" onto your gloves.

  • The "Coffin" Technique: Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware or deep petri dish) during weighing. If spillage occurs, it is contained in the secondary vessel, not the hood floor.

  • Immediate Solvation: Do not transport the solid around the lab. Add solvent (e.g., DMSO, Methanol) directly to the reaction vessel inside the hood. Solutions are easier to manage than dust.

B. Decontamination[4]
  • Solvent Selection: Aniline derivatives are soluble in alcohols. Use Methanol or Ethanol for cleaning surfaces.

  • Technique: Wipe inward from the edge of the spill to the center to prevent spreading.

  • Verification: If available, use a UV lamp (many conjugated anilines fluoresce) to check for residue on the balance or benchtop.

C. Waste Disposal
  • Segregation: NEVER mix aniline waste with oxidizing acids (Nitric, Perchloric). This can form explosive diazonium salts or ignite.

  • Labeling: Explicitly label the waste container: "Contains Halogenated Anilines – TOXIC – Skin Hazard."

Emergency Response: The "Blue" Protocol

If exposure is suspected, speed is critical.

ScenarioImmediate ActionMedical Alert
Skin Contact Drench: Wash with soap/water for 15 mins.[5][6] Do NOT use alcohol (enhances absorption).Monitor for Cyanosis (blue lips).
Inhalation Evacuate: Move to fresh air immediately.Administer Oxygen if trained.
Ingestion Do NOT induce vomiting. Rinse mouth.Transport to ER. Mention "Methemoglobinemia."

Antidote Awareness: Ensure your medical facility is aware that Methylene Blue is the standard treatment for severe methemoglobinemia [1].

References

  • ATSDR (Agency for Toxic Substances and Disease Registry). (2024). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2025).[7] 5-Chloro-2-fluoro-4-methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Aniline. [Link]

Disclaimer: This guide is for educational purposes for trained personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

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